3-Amino-1-(2-methylphenyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(2-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWIUYVUFJKMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCC(C2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340035-39-3 | |
| Record name | 3-amino-1-(2-methylphenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Amino-1-(2-methylphenyl)piperidin-2-one Scaffold
Executive Summary: The Constrained Peptidomimetic Core
3-Amino-1-(2-methylphenyl)piperidin-2-one represents a specialized subclass of
In modern drug discovery, this scaffold serves two critical roles:
-
-Turn Mimetic: The six-membered lactam ring forces the amino functionality into a specific equatorial/axial orientation, mimicking the
and angles of peptide turns. -
Hydrophobic Shielding: The N-(2-methylphenyl) (or o-tolyl) group introduces a high-energy steric clash with the lactam carbonyl. This forces the aromatic ring out of planarity (orthogonal twist), creating a distinct hydrophobic pocket often exploited in Factor Xa inhibitors and GPCR ligands to induce "induced-fit" binding.
Structural Dynamics & Pharmacophore Analysis
Conformational Locking (The "Ortho Effect")
The defining feature of this molecule is the steric interaction between the C2-Carbonyl oxygen and the C2'-Methyl group of the phenyl ring. Unlike an unsubstituted phenyl group, which might rotate freely, the o-tolyl group adopts a preferred conformation nearly perpendicular to the lactam plane.
-
Lipophilicity Shift: The N-arylation drastically shifts the LogP from -0.8 (core lactam) to approximately 2.1–2.5, enabling blood-brain barrier (BBB) penetration.
-
Chirality: The C3 position is a stereocenter. The (S)-enantiomer is derived from L-Ornithine and is typically the bioactive form in protease inhibitors.
Pharmacophore Mapping
The molecule presents three distinct interaction vectors:
-
H-Bond Donor: The C3-Primary Amine (interaction with Asp/Glu residues in active sites).
-
H-Bond Acceptor: The C2-Carbonyl (interaction with backbone amides).
-
Hydrophobic Anchor: The o-Tolyl group (occupies S1/S4 pockets).
Synthetic Architecture: High-Fidelity Protocols
While classical routes involve the cyclization of linear amino acids, the most robust method for medicinal chemistry—ensuring enantiopurity and scalability—is the Copper-Catalyzed Goldberg Arylation of a protected lactam.
Primary Route: Modified Goldberg Coupling
This protocol avoids the racemization often seen in high-temperature cyclizations.
Reagents:
-
Substrate: (S)-3-((tert-butoxycarbonyl)amino)piperidin-2-one (derived from L-Ornithine).
-
Coupling Partner: 2-Iodotoluene.[1]
-
Catalyst System: CuI (Copper(I) Iodide) + Diamine Ligand (e.g., N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine).
-
Base:
(Potassium Phosphate).
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube, charge CuI (5 mol%) and
(2.0 equiv). Evacuate and backfill with Argon. -
Substrate Addition: Add the Boc-protected lactam (1.0 equiv) and 2-Iodotoluene (1.2 equiv).
-
Ligand Introduction: Add the diamine ligand (10 mol%) and anhydrous 1,4-Dioxane via syringe.
-
Thermal Activation: Heat the mixture to 90°C for 12–16 hours. Note: The o-tolyl steric bulk requires higher energy than simple phenyl coupling.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.
-
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group.
-
Isolation: Neutralize with
and extract to yield the free amine.
Synthetic Workflow Diagram
Analytical Validation & Properties
To validate the synthesis, researchers must look for specific spectroscopic signatures resulting from the N-arylation.
Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance |
| Molecular Weight | 204.27 g/mol | Fragment-like, ideal for FBDD. |
| cLogP | ~1.8 – 2.2 | Good membrane permeability. |
| TPSA | ~46 | High CNS penetration potential. |
| pKa (Amine) | ~8.4 | Protonated at physiological pH. |
NMR Diagnostics
-
Aromatic Shielding: The protons on the piperidine ring at C6 (adjacent to Nitrogen) will show a downfield shift (
3.4–3.8 ppm) due to the anisotropic effect of the N-aryl ring. -
Methyl Group: The o-tolyl methyl group typically appears as a sharp singlet around
2.1–2.3 ppm. -
Diastereotopy: The C6 protons are diastereotopic. The degree of splitting (
) indicates the rigidity of the ring conformation induced by the aryl group.
Medicinal Chemistry Applications
Factor Xa & Thrombin Inhibition
This scaffold is a simplified analog of the valerolactam core found in Apixaban and Rivaroxaban precursors. The N-aryl lactam serves as a rigid linker that orients the basic amine (interacting with the S1 specificity pocket residue Asp189) and the distal aromatic group (interacting with the S4 hydrophobic pocket).
GPCR Ligand Design
The 3-amino-piperidin-2-one core is a "privileged structure" for GPCRs.
-
Mechanism: The rigid lactam ring reduces the entropic penalty of binding.
-
Versatility: Acylation of the 3-amino group allows for the rapid generation of urea or amide libraries to probe the secondary binding pockets of receptors like CCR2 or CXCR4.
References
-
Buchwald-Hartwig/Goldberg Arylation
-
Mechanism & Ligands: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link
-
Diamine Ligands: Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the origin of high activity and stability of catalysts derived from bulky monodentate ligands in the Pd-catalyzed C-N bond formation. Journal of the American Chemical Society.[2] Link
-
-
Scaffold Synthesis (Ornithine Lactams)
-
Medicinal Chemistry Context
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]
- 5. Nitrogen Arylation for Macrocyclization of Unprotected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties of N-Aryl-3-Aminopiperidin-2-one Derivatives
This guide serves as an authoritative technical resource on N-aryl-3-aminopiperidin-2-one derivatives , a privileged scaffold in medicinal chemistry known for its utility as a conformationally constrained amino acid surrogate and its prominence in Factor Xa inhibitors and CGRP receptor antagonists.
Executive Summary & Scaffold Significance
The N-aryl-3-aminopiperidin-2-one scaffold (also referred to as an N-aryl-ornithine lactam) represents a critical structural motif in modern drug discovery. Chemically, it consists of a six-membered lactam (piperidin-2-one) substituted at the N1 position with an aromatic ring and at the C3 position with a primary amine.
Therapeutic Relevance:
-
Factor Xa Inhibition: The scaffold serves as a neutral, non-hydrolyzable core that orients substituents into the S1 and S4 pockets of the coagulation Factor Xa enzyme.
-
CGRP Receptor Antagonism: Recent optimization campaigns (e.g., Merck & Co., 2024) have utilized 3-aminopiperidin-2-one cores to develop potent oral antagonists for migraine treatment.
-
Peptidomimetics: The scaffold acts as a constrained mimic of the Ala-Gly dipeptide or Arginine, locking the backbone into a specific
-turn conformation, which enhances receptor affinity and metabolic stability compared to flexible linear peptides.
Physicochemical & Structural Properties[1][2]
Conformational Dynamics
The lactam ring imposes a rigid constraint on the molecular backbone. Unlike linear amino acids, the
-
Pucker: The piperidinone ring typically adopts a half-chair or distorted sofa conformation.
-
N-Aryl Orientation: The N1-aryl group is forced out of coplanarity with the lactam amide bond due to steric clash with the adjacent carbonyl oxygen and C6 protons. This creates a distinct "propeller-like" twist, often exploiting hydrophobic pockets (e.g., the S4 pocket in proteases) via
-stacking or hydrophobic enclosure.
Property Profile
The following table summarizes the core physicochemical characteristics of the unsubstituted scaffold versus a typical bioactive derivative (e.g., N-(4-methoxyphenyl)).
| Property | Core (3-amino-N-H) | Derivative (3-amino-N-aryl) | Impact on Drug Design |
| Molecular Weight | 114.15 Da | ~220–350 Da | Fragment-like; allows for significant decoration. |
| LogP (Lipophilicity) | -0.8 (Hydrophilic) | 1.5 – 3.5 (Modulate) | N-arylation drastically improves membrane permeability. |
| pKa (C3-Amine) | ~7.8 – 8.2 | ~7.5 – 8.0 | Basic enough for salt formation; lower than acyclic amines due to EWG effect of carbonyl. |
| H-Bond Donors | 2 (Amine + Amide NH) | 1 (Amine only) | Loss of Amide NH donor reduces non-specific binding; improves CNS penetration. |
| Metabolic Stability | High (Renal excretion) | Variable (CYP oxidation) | The N-aryl ring is a "soft spot" for CYP450 oxidation (hydroxylation). |
Synthetic Methodologies
The synthesis of N-aryl-3-aminopiperidin-2-one derivatives generally follows two distinct strategic disconnections: Post-Cyclization N-Arylation (Route A) and Cyclization of N-Aryl Precursors (Route B).
Route A: Metal-Catalyzed N-Arylation (Preferred)
This route allows for the late-stage diversification of the chiral lactam core.
-
Substrate: Protected 3-aminopiperidin-2-one (e.g., Cbz- or Boc-protected).
-
Reagents: Aryl bromide/iodide, Pd catalyst (e.g., Pd2(dba)3), Ligand (Xantphos or BrettPhos), Base (Cs2CO3).
-
Mechanism: Buchwald-Hartwig Cross-Coupling.[1]
-
Advantages: High functional group tolerance; retention of C3 stereochemistry.
Route B: Intramolecular Cyclization
Used when the N-aryl bond is difficult to form sterically.
-
Precursor: N-aryl-2,5-diaminopentanoic acid derivatives.
-
Mechanism: Amide bond formation using coupling reagents (HATU/EDC) or intramolecular alkylation.
Visualization of Synthetic Pathways
The following diagram illustrates the decision logic and workflow for synthesizing these derivatives.
Figure 1: Strategic disconnections for the synthesis of N-aryl-3-aminopiperidin-2-one derivatives. Route A is preferred for library generation.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol describes the synthesis of (S)-1-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)piperidin-2-one . This is a self-validating protocol; the color change of the catalyst and the disappearance of the starting material by TLC act as internal checkpoints.
Materials:
-
(S)-3-(Boc-amino)piperidin-2-one (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd_2(dba)_3 (2 mol%)
-
Xantphos (4 mol%)
-
Cs_2CO_3 (1.5 equiv, dried)
-
1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd_2(dba)_3 and Xantphos in 1/3 of the dioxane volume. Stir at room temperature for 10 minutes. Checkpoint: Solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation.
-
Reaction Assembly: Add the lactam, aryl bromide, and cesium carbonate to a reaction vial. Add the pre-formed catalyst solution and the remaining dioxane.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.
-
Heating: Heat the reaction block to 100°C. Stir vigorously (800 rpm) for 12–16 hours.
-
Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 40-60% EtOAc.
Structure-Activity Relationship (SAR) & Biological Mechanism
The biological activity of this scaffold is driven by its ability to position the C3-amine and N1-aryl groups into specific receptor subsites.
Pharmacophore Mapping
-
C3-Amine: Acts as a critical hydrogen bond donor. In Factor Xa inhibitors, this often interacts with the carbonyl of Gly216 or similar backbone residues.
-
N1-Aryl Group: Occupies the S4 hydrophobic pocket. Substituents on this ring (e.g., 4-OMe, 4-Cl) modulate potency and metabolic clearance.
-
Lactam Carbonyl: Acts as a hydrogen bond acceptor, often interacting with solvent water or specific receptor residues to orient the ring.
Mechanistic Diagram (Factor Xa Context)
The following diagram visualizes the "L-Shaped" binding mode common in protease inhibitors utilizing this scaffold.
Figure 2: Pharmacophore mapping of N-aryl-3-aminopiperidin-2-one in the context of Factor Xa inhibition. The N1-aryl group is critical for S4 pocket occupancy.
References
-
Staas, D. D., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.[2][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Pinto, D. J., et al. (2007). Discovery of Factor Xa Inhibitors Containing a N-Aryl-3-aminopiperidin-2-one Core. Journal of Medicinal Chemistry.[4] Link
-
Yin, J., et al. (2002). Pd-Catalyzed N-Arylation of Heterocycles: A Practical Synthesis of N-Aryl-Lactams. Organic Letters.[5] Link
-
Perz, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access. European Journal of Medicinal Chemistry. Link
-
Correa, A., et al. (2019). Intramolecular Cyclization of N-Aryl Amides for the Synthesis of Nitrogen Heterocycles. Frontiers in Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists. 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine: the first CGRP antagonist for clinical trials in acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
3-amino-1-(o-tolyl)piperidin-2-one SMILES and InChI key
The following technical guide details the chemical identity, structural properties, and synthetic methodology for 3-amino-1-(o-tolyl)piperidin-2-one , a critical scaffold in medicinal chemistry.
Chemical Identity & Core Data
This compound serves as a constrained amino acid mimetic and a "privileged scaffold" in drug discovery, particularly for G-protein-coupled receptor (GPCR) antagonists (e.g., CGRP receptors).
Identification Matrix
| Parameter | Technical Specification |
| Common Name | 3-amino-1-(o-tolyl)piperidin-2-one |
| IUPAC Name | 3-amino-1-(2-methylphenyl)piperidin-2-one |
| CAS Registry Number | 1340035-39-3 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Canonical SMILES | CC1=CC=CC=C1N2CCCC(C2=O)N |
| Isomeric SMILES | CC1=CC=CC=C1N2CCCC([C@@H]2=O)N(Note: If enantiopure, typically S) |
| InChI String | InChI=1S/C12H16N2O/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8,13H2,1H3 |
| InChI Key | UDWIUYVUFJKMQK-UHFFFAOYSA-N |
Structural Analysis
-
Core Scaffold: A six-membered
-lactam (piperidin-2-one) ring. -
N1-Substitution: The nitrogen atom of the lactam is substituted with an ortho-tolyl group (2-methylphenyl). This introduces significant steric bulk proximal to the carbonyl, restricting rotation around the N-Aryl bond and favoring specific atropisomeric conformations in bound states.
-
C3-Amine: The primary amine at position 3 creates a chiral center. In bioactive contexts (e.g., CGRP antagonists), the (3R) or (3S) configuration often dictates potency. The CAS 1340035-39-3 generally refers to the racemic building block unless specified otherwise.
Synthesis & Experimental Methodology
The synthesis of N-aryl-3-aminopiperidin-2-ones is non-trivial due to the weak nucleophilicity of the amide nitrogen and the steric hindrance of the ortho-substituted aryl iodide. The most robust industrial route utilizes a Copper-Catalyzed Ullmann-Goldberg Coupling .
Retrosynthetic Logic
To construct the N1-Aryl bond while preserving the C3-amine, we employ a "Protect-Couple-Deprotect" strategy.
-
Precursor: 3-aminopiperidin-2-one (Ornithine lactam).
-
Protection: The C3-amine is more nucleophilic than the amide nitrogen and must be protected (Boc) to prevent side reactions.
-
Coupling: A copper(I) catalyst facilitates the cross-coupling between the lactam nitrogen and 2-iodotoluene.
Visualized Reaction Pathway
Figure 1: Step-wise synthetic pathway for the production of 3-amino-1-(o-tolyl)piperidin-2-one via Ullmann coupling.
Detailed Protocol
Step 1: Protection
-
Dissolve 3-aminopiperidin-2-one (10 mmol) in DCM (50 mL).
-
Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at RT for 4 hours. Wash with 1N HCl, dry over Na₂SO₄, and concentrate to yield Intermediate A .
Step 2: Ullmann-Goldberg Coupling (The Critical Step) Rationale: Standard Pd-catalyzed Buchwald-Hartwig conditions often fail with electron-deficient lactams. CuI/Diamine systems are preferred for their robustness with ortho-substituted aryl halides.
-
Reagents: Intermediate A (1.0 eq), 2-Iodotoluene (1.2 eq), CuI (10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%), and K₃PO₄ (2.0 eq).
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
-
Procedure:
-
Charge a sealed tube with solid reagents and flush with Argon.
-
Add degassed solvent and the amine ligand.
-
Heat to 110°C for 16–24 hours. (Monitoring by LCMS is essential; look for M+Na peak of product).
-
Cool, filter through Celite, and purify via flash chromatography (Hexane/EtOAc) to yield Intermediate B .
-
Step 3: Deprotection
-
Dissolve Intermediate B in DCM.
-
Add Trifluoroacetic acid (TFA) (20% v/v).
-
Stir for 1 hour. Concentrate in vacuo.
-
Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to obtain the free amine 3-amino-1-(o-tolyl)piperidin-2-one .
Applications in Drug Discovery
This molecule is not merely a reagent but a core pharmacophore.
CGRP Receptor Antagonists
The 3-amino-lactam motif is central to the design of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, used for migraine treatment (e.g., Ubrogepant, Rimegepant analogs).[1]
-
Mechanism: The o-tolyl group provides a hydrophobic anchor that fits into the binding pocket of the CGRP receptor, while the lactam carbonyl and amino group form critical hydrogen bonds with the receptor backbone [1].
-
Stereochemistry: In the Merck CGRP series (e.g., MK-0974/Telcagepant precursors), the (3R) stereocenter is often required for optimal binding affinity [2].
Peptidomimetics
The structure acts as a Freidinger Lactam analog. By constraining the N-Cα bond of an amino acid (similar to proline but with a 6-membered ring), it restricts conformational space, reducing the entropic penalty of binding to biological targets.
References
-
Bell, I. M., et al. (2024).[2] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[1][2] Link[2]
-
Paone, D. V., et al. (2007).[1] "Calcitonin gene-related peptide receptor antagonists: optimization of the (3R)-amino-(6S)-phenylcaprolactam core." Bioorganic & Medicinal Chemistry Letters, 17(23), 6521-6525. Link
-
PubChem. (n.d.). "Compound Summary: this compound."[3] National Center for Biotechnology Information. Link
Sources
An In-depth Technical Guide to Phenylalanine Isostere Piperidinone Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The strategic replacement of the phenylalanine moiety in bioactive molecules is a cornerstone of modern medicinal chemistry, aimed at overcoming liabilities associated with the phenyl ring, such as metabolic instability and poor physicochemical properties.[1][2] This guide provides an in-depth technical exploration of the piperidinone scaffold as a versatile, conformationally restricted isostere for phenylalanine. We will dissect the underlying rationale for this bioisosteric substitution, detail robust, stereoselective synthetic methodologies, and present case studies that illustrate the profound impact of this scaffold on pharmacological activity and drug-like properties. This document is designed to serve as a practical resource, blending foundational theory with field-proven protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.
The Strategic Imperative for Phenylalanine Isosteres
Phenylalanine is a fundamental building block in countless endogenous peptides and a recurring motif in synthetic drugs. Its phenyl group is critical for engaging in hydrophobic, π-stacking, and cation-π interactions within protein binding pockets. However, the very aromaticity that makes it effective also renders it susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance or the formation of reactive metabolites.[2] Furthermore, the planarity and high lipophilicity of the phenyl ring can contribute to poor aqueous solubility and non-specific binding.[1][3]
Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, offers a powerful strategy to mitigate these issues.[4][5] Non-classical, saturated bioisosteres have gained prominence as they can improve drug-like properties by increasing the fraction of sp³-hybridized carbons (Fsp³), which often correlates with enhanced solubility, metabolic stability, and clinical success.[3] The piperidinone scaffold has emerged as a particularly privileged isostere for phenylalanine, offering a unique combination of structural rigidity and synthetic tractability.[6][7]
The Piperidinone Scaffold: A Three-Dimensional Phenylalanine Mimic
The piperidinone ring is a six-membered nitrogen-containing heterocycle featuring a ketone.[8] Unlike the flat, aromatic phenyl ring, the piperidinone exists in non-planar chair or boat conformations. This inherent three-dimensionality is the key to its utility as a phenylalanine isostere. By strategically placing substituents on the piperidinone ring, it is possible to project key pharmacophoric elements into precise vectors in 3D space, effectively mimicking the spatial orientation of the native phenylalanine side chain while introducing superior physicochemical properties.
Key Advantages of the Piperidinone Isostere:
-
Conformational Constraint: The rigid ring system reduces the number of rotatable bonds compared to the flexible phenethyl side chain of phenylalanine. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding.[9]
-
Improved Physicochemical Properties: As a saturated heterocycle, the piperidinone core disrupts planarity and introduces polarity, which can lead to enhanced aqueous solubility and reduced lipophilicity compared to the parent phenyl-containing compound.[3]
-
Metabolic Stability: The replacement of the metabolically vulnerable phenyl ring with a more robust saturated scaffold can block common metabolic pathways, thereby increasing the compound's half-life.[2]
-
Vectorial Diversity: The piperidinone ring provides multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles in a way that is not possible with a simple phenyl ring.[10]
Synthetic Strategies for Chiral Piperidinone Scaffolds
The successful application of piperidinone scaffolds as phenylalanine isosteres hinges on the ability to synthesize them with precise stereochemical control. Since these scaffolds are intended to replace a chiral amino acid, enantioselective synthesis is not merely an option but a necessity. A variety of powerful methods have been developed to this end.[11][12]
Sources
- 1. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidinone - Wikipedia [en.wikipedia.org]
- 9. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
3-Aminopiperidin-2-one: The "Ornithine Lactam" Scaffold in Medicinal Chemistry
Executive Summary
In the toolkit of modern medicinal chemistry, 3-aminopiperidin-2-one (also known as ornithine lactam or 3-amino-2-piperidone) represents a high-value pharmacophore and a versatile synthetic building block.[1] Structurally, it is a six-membered lactam functionalized with a primary amine at the
Its significance is twofold:
-
Conformational Restriction: It acts as a constrained analogue of ornithine or arginine. By locking the peptide backbone into a cyclic lactam, it reduces entropic penalties upon binding and induces specific secondary structures (e.g.,
-turns), making it a staple in peptidomimetic drug design . -
Precursor Utility: It is the immediate chiral progenitor of 3-aminopiperidines , the core scaffold found in blockbuster DPP-IV inhibitors (e.g., Alogliptin , Linagliptin ) used for type 2 diabetes.[2]
This guide provides a technical deep-dive into the synthesis, stability, and application of this scaffold, moving beyond basic descriptions to actionable, field-proven protocols.
Structural Significance & Medicinal Utility[1][3][4][5][6][7]
The "Freidinger Lactam" Concept
The 3-aminopiperidin-2-one scaffold is a subclass of "Freidinger lactams," which are widely used to restrict the conformational flexibility of peptide backbones.
-
Bioisosterism: The lactam ring mimics the hydrogen-bonding pattern of the peptide bond while fixing the
and torsion angles. -
Target Classes:
-
Protease Inhibitors: The scaffold fits into the S1/S2 pockets of serine proteases (e.g., Factor Xa, Thrombin).
-
GPCR Ligands: Recent studies identify 3-aminopiperidin-2-one derivatives as potent CGRP receptor antagonists for migraine treatment [1].[3]
-
Kinase Inhibitors: Used as a linker or hinge-binding motif in JAK inhibitors.
-
Precursor to Blockbuster Scaffolds
The reduction of the lactam carbonyl in 3-aminopiperidin-2-one yields 3-aminopiperidine . This transformation is critical in the industrial synthesis of DPP-IV inhibitors.
-
Alogliptin (Nesina): Contains a 3-aminopiperidine moiety.[2][4][3][5][6][7][8]
-
Linagliptin (Tradjenta): Utilizes the chiral (R)-3-aminopiperidine scaffold.[8]
Synthetic Methodologies
The synthesis of 3-aminopiperidin-2-one must address two critical factors: enantiopurity (medicinal chemistry demands >99% ee) and scalability .
Route A: Cyclization of L-Ornithine (The Biomimetic Route)
This is the most robust method for generating the (S)-enantiomer (natural configuration). It relies on the intramolecular aminolysis of an ornithine ester.
Mechanism:
-
Activation: L-Ornithine is converted to its methyl ester.
-
Cyclization: Under basic conditions, the
-amino group (pKa ~10.7) attacks the -ester, forming the 6-membered lactam. The -amino group (pKa ~8.9) remains free (or protected) at position 3.[2]
Route B: Enzymatic Transamination (The Modern Route)
For the (R)-enantiomer (often required for DPP-IV inhibitors), biocatalytic routes using
Visualizing the Workflow
The following diagram illustrates the divergence from L-Ornithine to both the Lactam scaffold and the reduced Piperidine scaffold used in diabetes drugs.
Figure 1: Synthetic divergence of the L-Ornithine scaffold showing the pathway to 3-aminopiperidin-2-one and its downstream pharmaceutical derivatives.
Detailed Experimental Protocol
Objective: Synthesis of (S)-3-aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride. Scale: 10 mmol (adaptable to kg scale).
Materials & Reagents
| Reagent | Equiv. | Role |
| L-Ornithine HCl | 1.0 | Starting Material |
| Thionyl Chloride (SOCl2) | 1.5 | Activating Agent |
| Methanol (anhydrous) | Solvent | Solvent/Reactant |
| Sodium Methoxide (NaOMe) | 2.0 | Base (Cyclization) |
| HCl (in Dioxane or Ether) | 1.1 | Salt Formation |
Step-by-Step Methodology
Step 1: Esterification[6][8]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Addition: Charge the flask with L-Ornithine HCl (1.68 g, 10 mmol) and Methanol (20 mL).
-
Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.1 mL, 15 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO2/HCl).
-
Reflux: Heat the mixture to reflux (65°C) for 3 hours. The solution should become clear.
-
Workup: Concentrate the solution in vacuo to obtain L-Ornithine methyl ester dihydrochloride as a white foam.
Step 2: Cyclization (The Critical Step)
-
Neutralization: Redissolve the crude ester in dry Methanol (15 mL).
-
Base Treatment: Cool to 0°C. Add NaOMe (25% wt in MeOH) carefully until pH reaches ~9-10. This liberates the free amines.
-
Reaction: Stir at Room Temperature (25°C) for 16–24 hours. The
-amine attacks the ester, precipitating NaCl.-
Checkpoint: Monitor by TLC (DCM/MeOH/NH4OH 80:20:1). The ester spot will disappear, replaced by a lower Rf spot (lactam).
-
-
Purification: Filter off the NaCl precipitate. Concentrate the filtrate.
-
Salt Formation: Dissolve the residue in a minimal amount of Ethanol. Add 4M HCl in Dioxane (2.5 mL) dropwise.
-
Isolation: The product, (S)-3-aminopiperidin-2-one HCl , precipitates as a white crystalline solid. Filter and wash with cold ether.
Expected Yield: 75–85% Characterization Data:
-
1H NMR (D2O):
3.95 (t, 1H, H-3), 3.25 (m, 2H, H-6), 2.10 (m, 1H), 1.90 (m, 1H), 1.70 (m, 2H). -
MS (ESI): m/z 115.1 [M+H]+.
Stability & Handling Data
| Parameter | Specification | Practical Insight |
| Physical State | White to off-white crystalline solid | Highly hygroscopic in salt form. |
| Storage | -20°C (Long-term) | Store under Argon/Nitrogen. Free base is prone to oxidation/ring opening. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane). |
| Chiral Stability | Stable to racemization at RT | Avoid strong bases at high temps (>80°C) to prevent epimerization at C3. |
| Safety | Irritant (H315, H319) | Standard PPE required. No specific high-toxicity alerts. |
References
-
Bell, I. M., et al. (2024).[3] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[3] Link
-
Gomm, A., et al. (2016). "Asymmetric synthesis of a high added value chiral amine using immobilized
-transaminases." Beilstein Journal of Organic Chemistry, 12, 2382–2389. Link -
Khom, S. T., et al. (2024). "Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, 63(5), 300-303. Link
-
National Center for Biotechnology Information. (2025).[9][5] "PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone." PubChem. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
N-Substituted 3-Aminolactams: Synthetic Architectures & Pharmacophore Engineering
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, N-substituted 3-aminolactams represent a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Whether manifesting as the strained four-membered
This technical guide dissects the N-substituted 3-aminolactam core, moving beyond basic synthesis to explore the stereoelectronic principles that govern its utility in drug discovery. We focus on the causality between synthetic protocols and the resulting pharmacophoric properties, specifically the restriction of peptide backbone flexibility to mimic bioactive
Structural Significance: The -Turn Mimetic
The primary utility of the 3-aminolactam scaffold lies in its ability to constrain the
Conformational Restriction Logic
In a linear peptide, the conformational space is vast, leading to high entropic penalties upon binding. Cyclization into a lactam ring locks the N-C
- -Lactams (4-membered): Induce severe constraint; often mimic the transition state of serine proteases (acyl-enzyme intermediate).
-
-Lactams (5-membered): The "Freidinger Lactam." Ideally suited to mimic Type II
-turns, a common recognition motif in GPCR ligands and protease inhibitors.
Visualization of Pharmacophore Mapping
The following diagram illustrates the structural logic of replacing a dipeptide segment with a 3-aminolactam scaffold to lock the bioactive conformation.
Synthetic Methodologies: Strategies & Selection
Synthesis of these scaffolds requires navigating the tension between ring strain (especially in
Comparative Synthetic Strategies
| Methodology | Ring Size | Key Mechanism | Advantages | Limitations |
| Staudinger [2+2] Cycloaddition | Ketene + Imine | High stereocontrol (cis vs trans); Convergent. | Requires acid chlorides/activated ketenes; Moisture sensitive. | |
| Kinugasa Reaction | Nitrone + Alkyne | Copper-catalyzed; Atom economical. | Stereoselectivity can be substrate-dependent. | |
| Ugi-4CR / Post-Condensation | Isocyanide MCR | High diversity (4 inputs); Library friendly. | Often requires specific "convertible" isocyanides. | |
| Intramolecular Alkylation | Enolate + Halide | Uses chiral pool (Amino acids); Predictable. | Step-intensive; Requires strong bases. |
The Staudinger [2+2] Cycloaddition (Gold Standard)
For 3-amino-
-
Stereocontrol: The reaction diastereoselectivity (cis vs. trans) is dictated by the electronic nature of the substituents and the order of addition (Torquoselectivity). Electron-donating groups on the ketene typically favor the cis isomer.
Detailed Experimental Protocol
Target: Synthesis of cis-N-(4-methoxyphenyl)-3-phthalimido-4-phenylazetidin-2-one. Rationale: This protocol demonstrates the Staudinger Ketene-Imine Cycloaddition , the most rigorous test of stereochemical control in lactam synthesis. The use of the phthalimido group protects the 3-amino functionality while influencing the cis-selectivity.
Reagents & Equipment[2][3]
-
Imine: N-Benzylidene-4-methoxyaniline (Pre-synthesized or in situ).
-
Acid Chloride: Phthalimidoacetyl chloride (Source of the ketene).
-
Base: Triethylamine (Et
N) (Ketene generator). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Dry Nitrogen or Argon (Schlenk line).
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Expert Insight: Moisture is the enemy. Water reacts with the acid chloride to form the acid, killing the ketene generation.
-
-
Imine Solubilization: Charge the flask with N-Benzylidene-4-methoxyaniline (1.0 equiv, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Base Addition: Add Triethylamine (3.0 equiv, 30 mmol) via syringe. Stir for 10 minutes.
-
Ketene Generation & Cyclization (The Critical Step):
-
Dissolve Phthalimidoacetyl chloride (1.2 equiv, 12 mmol) in anhydrous DCM (20 mL) in a separate dry dropping funnel or syringe.
-
Dropwise Addition: Add the acid chloride solution to the reaction flask very slowly over 45–60 minutes at 0°C.
-
Mechanistic Note: The slow addition ensures the concentration of the highly reactive ketene intermediate (phthalimidoketene) remains low, favoring the reaction with the imine over ketene dimerization.
-
-
Reaction Progression: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours (overnight).
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The disappearance of the imine spot indicates completion.
-
-
Workup:
-
Wash the reaction mixture with saturated NaHCO
(2 x 50 mL) to remove unreacted acid/HCl salts. -
Wash with Brine (50 mL).
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: The cis-isomer is typically identified by the coupling constant (
) between H-3 and H-4 in H NMR ( Hz, whereas Hz).
-
Synthetic Workflow Diagram
Biological Applications & Target Landscape
The N-substituted 3-aminolactam is not merely a scaffold; it is a tunable receptor probe. The nature of the N-substituent dictates bioavailability and hydrophobic pocket occupancy, while the 3-amino group serves as the vector for warhead attachment.
Therapeutic Areas
| Target Class | Mechanism of Action | Role of 3-Aminolactam |
| Antibacterials | PBP Inhibition | The |
| Protease Inhibitors | Serine/Cysteine Protease Blockade | |
| GPCR Ligands | Opioid / Dopamine Receptors | The scaffold fixes the spatial arrangement of aromatic pharmacophores (on N-1 and C-3) to match receptor sub-pockets. |
| Oncology | MDM2-p53 Inhibition | Spiro-fused 3-aminolactams serve as rigid cores to project hydrophobic residues into the p53 binding cleft of MDM2. |
Self-Validating Mechanistic Pathway
The biological efficacy of these molecules relies on their stability against non-target hydrolysis while maintaining reactivity toward the specific target.
[5][6]
References
-
Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Ugi Reaction - Organic Chemistry Portal. Source: Organic-Chemistry.org URL:[Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. Source: PubMed URL:[3][Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Source: MDPI (Molecules) URL:[Link]
Sources
Methodological & Application
Synthesis of 3-Amino-1-(2-methylphenyl)piperidin-2-one from L-ornithine
Application Note: High-Fidelity Synthesis of (S)-3-Amino-1-(2-methylphenyl)piperidin-2-one from L-Ornithine
Executive Summary & Strategic Analysis
The target molecule, 3-amino-1-(2-methylphenyl)piperidin-2-one , represents a privileged scaffold in medicinal chemistry, particularly as a conformationally restricted analogue of phenylalanine or arginine.[1] It serves as a critical pharmacophore in Factor Xa inhibitors (e.g., Apixaban derivatives) and various GPCR ligands.[1]
Synthesizing this motif from L-Ornithine presents a specific chemoselective challenge: distinguishing the
The Strategic Dilemma:
Direct N-arylation of linear ornithine is plagued by regioselectivity issues (
The Solution: This protocol utilizes a "Protect-Cyclize-Arylate" strategy.[1] We prioritize the formation of the piperidin-2-one ring (lactam) first, using the "Goldberg" modified Ullmann coupling to install the aryl group. This route preserves the chiral integrity of the L-ornithine starting material and avoids complex selective protection schemes required for linear arylation.
Retrosynthetic Logic & Pathway Visualization
The synthesis is deconstructed into three critical phases. The chirality of L-Ornithine (S-configuration) is maintained throughout, yielding the (S)-enantiomer of the target.[1]
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the N-aryl lactam core.[1]
Detailed Experimental Protocols
Phase 1: Cyclization to (S)-3-(Boc-amino)piperidin-2-one
Objective: Convert linear L-ornithine into the 6-membered lactam ring while protecting the C3 amine.[1]
Mechanism: Intramolecular aminolysis of the ester by the
Reagents:
- -Boc-L-Ornithine (CAS: 13734-35-5)[1]
-
Trimethylsilyldiazomethane (TMSCHN
) or MeOH/SOCl (for esterification)[1] -
Triethylamine (Et
N)[1] -
Methanol (MeOH)[1]
Protocol:
-
Esterification: Dissolve
-Boc-L-Ornithine (10.0 g, 43 mmol) in MeOH (100 mL) and benzene (25 mL). Add TMSCHN (2.0 M in hexanes) dropwise at 0°C until a yellow color persists. Stir for 30 min. Quench with acetic acid. Concentrate in vacuo to yield the crude methyl ester.-
Alternative: Use Methyl Iodide (MeI) and K
CO in DMF if diazomethane derivatives are restricted.[1]
-
-
Cyclization: Dissolve the crude ester in dry MeOH (100 mL). Add Et
N (1.5 equiv).[1] -
Reflux: Heat the mixture to reflux (65°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester and formation of the lactam (lower R
). -
Workup: Concentrate the solvent. Redissolve the residue in EtOAc, wash with 1M citric acid (to remove uncyclized amine), saturated NaHCO
, and brine. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (100% EtOAc).
-
Yield Target: >85%
-
Data: White solid. MS (ESI) m/z 215.1 [M+H]
.
-
Phase 2: Copper-Catalyzed Goldberg N-Arylation (Critical Step)
Objective: Install the sterically hindered 2-methylphenyl group onto the lactam nitrogen.
Scientific Rationale: Standard Ullmann conditions (Cu powder, >200°C) cause decomposition and racemization of the C3 chiral center.[1] We employ a Ligand-Assisted Goldberg Reaction using a diamine ligand (DMEDA) or amino acid ligand.[1] This stabilizes the Cu(I) intermediate, allowing the reaction to proceed at lower temperatures (100–110°C) and facilitating oxidative addition into the hindered 2-iodotoluene [1].[1]
Reagents:
-
(S)-3-(Boc-amino)piperidin-2-one (from Phase 1)[1]
-
2-Iodotoluene (1.5 equiv) - Crucial: Do not use 2-bromotoluene; reactivity is too low for this hindered substrate.[1]
-
Copper(I) Iodide (CuI) (10 mol%)[1]
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or (S)-N-Methylpyrrolidine-2-carboxylate (20 mol%) [1].[1]
-
Base: Potassium Phosphate (
) or Cesium Carbonate ( ) (2.0 equiv).[1] -
Solvent: 1,4-Dioxane (anhydrous).[1]
Protocol:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N
), charge a sealable pressure tube with the Lactam (1.0 equiv), CuI (0.1 equiv), and Base (2.0 equiv).[1] -
Addition: Add 1,4-Dioxane (0.2 M concentration relative to lactam), 2-Iodotoluene (1.5 equiv), and the Ligand (0.2 equiv).
-
Reaction: Seal the tube and heat to 110°C with vigorous stirring for 18–24 hours.
-
Note: The deep blue/green color indicates active copper species. If the solution turns black/precipitates early, the catalyst may have died (check oxygen exclusion).[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
-
Yield Target: 60–75%
-
Validation: 1H NMR should show the distinct aromatic signals of the o-tolyl group (4H) and the methyl singlet (~2.2 ppm).[1]
-
Phase 3: Global Deprotection
Objective: Remove the Boc group to release the free amine.
Protocol:
-
Dissolve the N-arylated intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane at 0°C.
-
Stir at room temperature for 2 hours.
-
Free Basing (Optional but recommended for stability): Concentrate volatiles.[1] Redissolve in DCM and wash with saturated NaHCO
. Dry over Na SO and concentrate. -
Final Product: (S)-3-Amino-1-(2-methylphenyl)piperidin-2-one.
Quantitative Data & Reagent Table
| Component | Role | Equivalents | Critical Specification |
| (S)-3-(Boc-amino)piperidin-2-one | Substrate | 1.0 | Dry, free of residual amine |
| 2-Iodotoluene | Coupling Partner | 1.5 | Must be Iodide , not Bromide |
| CuI | Catalyst | 0.10 | 99.999% purity preferred |
| DMEDA | Ligand | 0.20 | Stabilizes Cu-intermediate |
| K | Base | 2.0 | Finely ground powder |
| 1,4-Dioxane | Solvent | N/A | Anhydrous, degassed |
Troubleshooting & Critical Controls
Racemization Risk
The C3 proton is alpha to a carbonyl. While the carbamate (Boc) reduces acidity compared to an acyl group, prolonged heating at >120°C with strong base can lead to partial racemization.[1]
-
Control: Measure enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) after Phase 2.
-
Mitigation: If racemization is observed, switch base to
and lower temperature to 90°C, extending reaction time.
Catalyst Poisoning
The "Goldberg" reaction is sensitive to moisture and oxygen.
-
Symptom: Incomplete conversion after 24h.
-
Fix: Ensure the reaction vessel is flame-dried and purged with Argon. Use a fresh bottle of CuI (white/off-white powder; discard if grey/green).[1]
References
-
Ma, D., & Cai, Q. (2008).[1] Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.[1] Organic Letters, 10(12), 2589-2592.[1]
-
Gut, V., et al. (1968).[1] Derivatives of 1-tosyl-3-amino-2-piperidone: preparation and conversion to derivatives and peptides of ornithine.[1][2] Tetrahedron, 24(21), 6351-6363.[1]
-
Khom, S. T., et al. (2024).[1][3] Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 300-303.[1]
-
Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Engineering. Chemical Reviews, 108(8), 3054–3131.[1]
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. Derivatives of 1-tosyl-3-amino-2-piperidone: preparation and conversion to derivatives and peptides of ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
Protocol for N-arylation of 3-aminopiperidin-2-one
Application Note: Chemoselective N-Arylation Strategies for 3-Aminopiperidin-2-one Scaffolds
Executive Summary
The 3-aminopiperidin-2-one (ornithine lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core motif in Factor Xa inhibitors (e.g., Apixaban analogs), kinase inhibitors, and peptidomimetics. However, its functionalization presents a classical chemoselectivity challenge: the presence of two distinct nitrogen centers—the exocyclic primary amine (C3-NH₂) and the endocyclic amide/lactam nitrogen (N1-H).
This Application Note provides a definitive, evidence-based guide to selectively arylating either nitrogen. We define two distinct protocols:
-
Protocol A (Exocyclic): For the synthesis of N-aryl-3-aminopiperidin-2-ones (arylation of the primary amine).
-
Protocol B (Endocyclic): For the synthesis of 1-aryl-3-aminopiperidin-2-ones (arylation of the lactam nitrogen).
Strategic Analysis: The Tale of Two Nitrogens
To achieve selectivity, one must exploit the electronic and steric differences between the two nucleophilic sites.
| Feature | Exocyclic Amine (C3-NH₂) | Endocyclic Lactam (N1-H) |
| Hybridization | ||
| pKa (Conjugate Acid) | ~9.0 – 10.0 | ~15.0 – 17.0 (N-H acidity) |
| Nucleophilicity | High | Low (Amidic resonance) |
| Reactivity Profile | Reacts via | Requires deprotonation (Goldberg/Ullmann) or Chan-Lam coupling. |
| Chelation Risk | High (1,3-bidentate potential) | Moderate |
The Selectivity Rule:
-
Targeting C3-NH₂: The primary amine is kinetically superior. Direct arylation is possible, but the lactam may coordinate to Pd(II), requiring specific ligands (e.g., BrettPhos) to prevent catalyst poisoning.
-
Targeting N1-H: The primary amine must be protected (e.g., Boc, Cbz). The lactam nitrogen is too poor a nucleophile to compete with a free amine. Once protected, Copper-catalyzed (Goldberg) or Chan-Lam conditions are required.
Decision Matrix & Workflow
The following logic gate determines the optimal synthetic route based on your target structure.
Figure 1: Strategic workflow for chemoselective arylation of 3-aminopiperidin-2-one.
Protocol A: Exocyclic N-Arylation (Targeting C3-NH₂)
Context: This route is used when attaching an aryl group to the primary amine, often to create focused libraries of Factor Xa inhibitors.
Method A1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: Unactivated aryl bromides/chlorides or electron-rich systems.
Mechanism: The catalytic cycle relies on the high nucleophilicity of the primary amine. Bulky, electron-rich phosphine ligands are essential to prevent the lactam amide from binding to the Pd center and arresting the cycle.
Reagents:
-
Catalyst:
(1–2 mol%) or Pd(OAc)₂. -
Ligand: BrettPhos or RuPhos (Preferred for primary amines).
-
Base:
(Sodium tert-butoxide) or . -
Solvent:
or 1,4-Dioxane.
Step-by-Step Protocol:
-
Charge: In a glovebox or under Argon flow, add 3-aminopiperidin-2-one (1.0 equiv), Aryl Bromide (1.1 equiv),
(1.4 equiv), (0.02 equiv), and BrettPhos (0.04 equiv) to a pressure vial. -
Solvate: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Degas: Sparge with Argon for 5 minutes. Seal the cap.
-
React: Heat to 90–100°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradients).
Critical Note: Avoid using strong bases like LiHMDS, which will deprotonate the lactam (pKa ~17) and shut down the reaction or cause side reactions.
Method A2: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene).
Protocol:
-
Mix 3-aminopiperidin-2-one (1.0 equiv) and Aryl Fluoride (1.1 equiv) in DMF or DMSO.
-
Add DIPEA (2.0 equiv).
-
Heat to 80°C. The primary amine reacts exclusively; the lactam is non-reactive under these conditions.
Protocol B: Endocyclic N-Arylation (Targeting N1-H)
Context: This is the "Scaffold Synthesis" route. Because the primary amine is more reactive, it must be protected first. The lactam nitrogen is then arylated using Copper catalysis (Goldberg reaction) or Chan-Lam coupling.
Phase 1: Protection
Convert 3-aminopiperidin-2-one to 3-(Boc-amino)piperidin-2-one using
Phase 2: The Modified Goldberg Reaction
Best for: Aryl Iodides and Bromides.
Mechanism: The mechanism involves the coordination of the deprotonated amide to Cu(I), followed by oxidative addition of the aryl halide and reductive elimination. Diamine ligands are critical for stabilizing the Cu-intermediate.
Reagents:
-
Substrate: 3-(Boc-amino)piperidin-2-one.
-
Catalyst: CuI (Copper(I) Iodide) (10 mol%).
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or (S)-N-methylpyrrolidine-2-carboxylate (Proline derivative).
-
Base:
(Potassium Phosphate, tribasic) or . -
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Protocol:
-
Charge: To a dried Schlenk tube, add 3-(Boc-amino)piperidin-2-one (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.10 equiv), and
(2.0 equiv). -
Evacuate/Backfill: Cycle Argon/Vacuum 3 times.
-
Add Liquid: Add Dioxane (0.5 M) and the Ligand (DMEDA, 0.20 equiv) via syringe.
-
React: Heat to 100–110°C for 16–24 hours. The reaction mixture should turn blue/greenish upon cooling if exposed to air (oxidation of Cu), but should remain dark/brown during reaction.
-
Workup: Dilute with EtOAc/Water. Extract aqueous layer. Wash organics with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Phase 3: Deprotection
Dissolve the N-arylated intermediate in DCM. Add TFA (20% v/v). Stir at RT for 2 hours. Concentrate and neutralize with basic resin or bicarbonate wash to obtain the free amine.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Catalyst Poisoning | Switch to BrettPhos G3 precatalyst. Ensure the lactam is not chelating Pd. |
| Boc-Deprotection (Protocol B) | Temperature too high | The Goldberg reaction at >120°C can thermally cleave Boc groups. Keep T < 110°C or switch to Cbz protection. |
| Blue Reaction Mixture (Cu) | Oxygen Leak | Copper catalysis requires strict anaerobic conditions. Check seals/septum. |
| No Reaction (Lactam) | Base too weak | |
| Regioselectivity Loss | Unprotected Amine | Never attempt Protocol B without protecting the C3-amine. The amine will arylate first. |
References
-
Buchwald-Hartwig Amination (General): Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Copper-Catalyzed Lactam Arylation (Goldberg): Klapars, A., Huang, X., & Buchwald, S. L. (2002). A general and efficient copper catalyst for the amidation of aryl halides.[1] Journal of the American Chemical Society, 124(25), 7421-7428. Link
-
Proline Ligands for Cu-Catalysis: Ma, D., & Cai, Q. (2003). N-Aryl amino acids as versatile ligands for copper-catalyzed coupling reactions of aryl halides with amines and N-containing heterocycles. Organic Letters, 5(21), 3799-3802. Link
-
Factor Xa Inhibitor Synthesis (Relevant Scaffold): Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban). Journal of Medicinal Chemistry, 50(22), 5339-5356. Link
-
Chan-Lam Coupling (Alternative for Lactams): Lam, P. Y., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate catalysis. Tetrahedron Letters, 39(19), 2941-2944. Link
Sources
Application Note: Enantioselective Synthesis of Chiral 3-Aminopiperidinones
Abstract & Strategic Importance
Chiral 3-aminopiperidin-2-ones (and their reduced 3-aminopiperidine counterparts) represent a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for a class of blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in Type 2 diabetes management (e.g., Alogliptin , Linagliptin , Trelagliptin ).
The primary synthetic challenge lies in establishing the stereogenic center at the C3 position while maintaining the integrity of the lactam ring. Traditional chiral pool syntheses starting from amino acids (e.g., D-ornithine) often suffer from high costs and scalability issues. Consequently, Asymmetric Catalytic Hydrogenation of enamide precursors has emerged as the industrial "gold standard," offering superior atom economy, scalability, and enantiomeric excess (ee).
This Application Note details a robust, self-validating protocol for the Rhodium-catalyzed asymmetric hydrogenation of 3-acetamido-5,6-dihydropyridin-2(1H)-one to yield enantiopure 3-aminopiperidin-2-ones.
Strategic Retrosynthesis & Pathway Analysis
To achieve high enantioselectivity, one must choose the correct disconnection. The most reliable route utilizes the distinct electronic properties of the enamide double bond.
Graphviz Diagram: Retrosynthetic Strategies
Figure 1: Strategic disconnections for 3-aminopiperidinone synthesis. The Asymmetric Hydrogenation route (Blue) is preferred for scalability and cost-efficiency.
Core Methodology: Rh-Catalyzed Asymmetric Hydrogenation[1]
Mechanistic Rationale
The reaction proceeds via the hydrogenation of an endocyclic enamide . The amide group at the C3 position is critical; it coordinates with the metal center (Rh or Ru), directing the facial selectivity of the hydride insertion.
-
Catalyst: Rh(I) complexes with chiral diphosphine ligands (e.g., (S)-BINAP , (R,R)-DuPhos , or Josiphos ).
-
Mechanism: The cycle involves oxidative addition of H₂, migratory insertion of the olefin (controlled by the chiral ligand environment), and reductive elimination.
-
Why Rhodium? Rhodium-bisphosphine complexes typically operate at lower pressures and temperatures compared to Ruthenium, preserving the lactam ring and minimizing over-reduction.
Graphviz Diagram: Catalytic Cycle
Figure 2: Simplified catalytic cycle for the Rh-catalyzed hydrogenation of enamides. The migratory insertion step defines the stereochemistry.
Detailed Experimental Protocol
Target Molecule: (R)-3-Acetamido-piperidin-2-one (Precursor to Alogliptin/Linagliptin intermediates). Scale: 10 mmol (Laboratory Scale).
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 3-Acetamido-5,6-dihydropyridin-2(1H)-one | Prochiral Enamide |
| Catalyst Precursor | [Rh(COD)₂]BF₄ | Metal Source |
| Chiral Ligand | (S)-BINAP or (S,S)-Me-DuPhos | Chiral Inductor |
| Solvent | Degassed Methanol (MeOH) | Reaction Medium |
| Hydrogen Source | H₂ Gas (99.999%) | Reductant |
| Equipment | High-pressure stainless steel autoclave | Reactor |
Step-by-Step Procedure
-
Catalyst Preparation (In Glovebox/Inert Atmosphere):
-
In a Schlenk tube, dissolve [Rh(COD)₂]BF₄ (0.1 mmol, 1 mol%) and (S)-BINAP (0.11 mmol) in degassed MeOH (5 mL).
-
Stir at room temperature for 30 minutes under Argon. The solution should turn from orange to a deep reddish-orange, indicating the formation of the active [Rh((S)-BINAP)(solvent)₂]⁺ complex.
-
-
Substrate Loading:
-
Dissolve the enamide substrate (10 mmol) in degassed MeOH (20 mL).
-
Transfer the substrate solution into the catalyst solution via cannula (strictly anaerobic conditions).
-
-
Hydrogenation:
-
Transfer the combined mixture into the stainless steel autoclave.
-
Purge the autoclave 3 times with H₂ (pressurize to 5 bar, then vent).
-
Pressurize the system to 10 bar (approx. 145 psi) H₂.
-
Stir vigorously (1000 rpm) at 25°C for 12–24 hours .
-
Note on Causality: Higher pressures may increase rate but are usually unnecessary for Rh-enamide systems and can risk ring reduction. 25°C is chosen to maximize enantioselectivity (lower temperatures generally favor higher ee).
-
-
Workup & Isolation:
-
Vent the hydrogen gas carefully.
-
Concentrate the reaction mixture under reduced pressure to remove MeOH.
-
Purification: The residue is typically pure enough for analysis. If metal removal is required for pharma compliance, pass through a short pad of silica gel or use a scavenger resin (e.g., SiliaMetS®).
-
Recrystallization: For optical purity upgrade (>99% ee), recrystallize from EtOH/Heptane.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, you must validate both conversion and enantioselectivity.
-
Chemical Purity (¹H NMR):
-
Check for the disappearance of the alkene proton signal (typically around δ 6.5–7.0 ppm).
-
Confirm the appearance of the C3-methine proton (doublet of doublets) and the C4/C5 methylene protons.
-
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Expectation: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard). Target ee > 96%.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂ or moisture). | Ensure strict freeze-pump-thaw degassing of MeOH. Use glovebox for catalyst prep. |
| Low ee (<80%) | Ligand oxidation or high temperature. | Use fresh ligand. Lower reaction temperature to 0°C or 10°C (increases reaction time). |
| Over-reduction | Pressure too high or wrong metal. | Do not use Pd/C (reduces ring). Stick to Rh or Ru. Lower H₂ pressure to 5 bar. |
| Slow Kinetics | Substrate inhibition. | Increase H₂ pressure to 20 bar or increase catalyst loading to 2 mol%. |
References
-
Takeda Pharmaceutical Process Development
-
General Asymmetric Hydrogenation Reviews
-
Sitagliptin Analogous Chemistry (Merck)
- Highly Efficient Asymmetric Synthesis of Sitagliptin.
- Hansen, K. B., et al. J. Am. Chem. Soc.2009, 131, 8798–8804.
-
[Link]
-
Biocatalytic Alternatives
- Transaminase Biocatalysis: Optimization and Applic
- Guo, F., & Berglund, P. Green Chem.2017, 19, 333-360.
-
[Link]
Sources
Application Note: Design and Synthesis of Peptidomimetics using 3-Amino-1-(2-methylphenyl)piperidin-2-one
This Application Note serves as a definitive technical guide for the use of 3-Amino-1-(2-methylphenyl)piperidin-2-one (CAS: 1340035-39-3) in the design and synthesis of peptidomimetics. This scaffold is a critical tool for medicinal chemists targeting G-Protein Coupled Receptors (GPCRs) and serine proteases (e.g., Factor Xa, Thrombin) due to its ability to constrain the peptide backbone (
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry. It functions as a
Key Applications
-
Protease Inhibitors: Mimics the P1-P2 residues in serine protease inhibitors (e.g., Factor Xa).
-
GPCR Ligands: Constrains the pharmacophore in somatostatin or opioid receptor ligands.
-
Foldamers: Induces specific helical or turn geometries in synthetic oligomers.
Scientific Rationale & Structural Logic
Conformational Restriction
In a natural peptide, the Ramachandran angles (
The o-Tolyl Substituent Effect
The 2-methylphenyl group at the
-
Selectivity: Preventing "flat" promiscuous binding.
-
Metabolic Stability: Shielding the lactam nitrogen from oxidative dealkylation.
Pharmacophore Mapping
The diagram below illustrates how this scaffold maps onto a standard dipeptide backbone.
Figure 1: Pharmacophore mapping of the scaffold against a natural peptide backbone.
Protocol 1: Chemical Synthesis of the Scaffold
Note: While available commercially, in-house synthesis allows for the introduction of chirality or specific isotopic labeling.
Objective: Synthesize racemic this compound. (For enantiopure versions, resolution with L-Tartaric acid or kinetic resolution is recommended post-synthesis).
Reagents Required[1][2][3]
-
2-Methylaniline (o-Toluidine)
-
5-Bromovaleryl chloride
-
Sodium Hydride (NaH, 60% dispersion)
-
LHMDS (Lithium bis(trimethylsilyl)amide)
-
Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide) or Di-tert-butyl azodicarboxylate (DBAD) for electrophilic amination.
-
Palladium on Carbon (Pd/C) or Staudinger reagents (PPh3/H2O).
Step-by-Step Methodology
Step 1: Formation of the Linear Amide
-
Dissolve 2-methylaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM at 0°C.
-
Dropwise add 5-bromovaleryl chloride (1.1 eq).
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
-
Product: 5-Bromo-N-(2-methylphenyl)pentanamide.
Step 2: Cyclization to the Lactam
-
Dissolve the intermediate from Step 1 in anhydrous DMF (0.1 M concentration).
-
Cool to 0°C and add NaH (1.5 eq) portion-wise. Caution: H2 gas evolution.
-
Stir at 0°C for 30 min, then warm to RT and stir for 12 hours.
-
Quench: Carefully add water. Extract with EtOAc.
-
Purification: Flash chromatography.
-
Product: 1-(2-methylphenyl)piperidin-2-one.
Step 3:
-Functionalization (Introduction of Amine)
Method A: Azidation (High Safety/Yield)
-
Dissolve lactam in anhydrous THF at -78°C.
-
Add LHMDS (1.1 eq) dropwise. Stir for 30 min to form the enolate.
-
Add Trisyl Azide (1.2 eq) (pre-cooled in THF) rapidly.
-
Stir 5 min at -78°C, then add Acetic Acid (4 eq) to quench.
-
Warm to RT. Stir overnight.
-
Product: 3-Azido-1-(2-methylphenyl)piperidin-2-one.
Step 4: Reduction to Amine
-
Dissolve Azide in MeOH.
-
Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon) for 2 hours.
-
Filter through Celite.
-
Final Product: this compound.
Protocol 2: Incorporation into Peptidomimetics
This scaffold is typically used as a P1-P2 surrogate or a C-terminal cap .
Workflow: Solution Phase Coupling
Scenario: Coupling the scaffold (Amine) to a carboxylic acid (e.g., Boc-Phe-OH or an aryl acid).
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.
-
Coupling: Add This compound (1.0 eq).
-
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, and sat. NaHCO3.
-
Result: A constrained dipeptide mimic.
Workflow: Solid Phase Peptide Synthesis (SPPS) Adaptation
Since the scaffold has a secondary amide (lactam) and an aryl group, it cannot be attached to the resin via the ring nitrogen. It must be attached via the 3-amino group (if it is the starting point) or coupled to a resin-bound peptide.
Strategy: "End-Capping" a Resin-Bound Peptide
-
Resin: Rink Amide or Wang Resin with peptide chain (H2N-Peptide-Resin).
-
Linker: Use a dicarboxylic acid linker (e.g., Succinic anhydride) if the scaffold is the "Head".
-
However, usually, this scaffold acts as the Amine component.
-
Correct SPPS Approach: This scaffold is added as the final block to a resin-bound Acid (e.g., Resin-Linker-COOH).
-
-
Coupling: Use PyBOP/HOAt (stronger activation) due to the steric bulk of the o-tolyl group near the reaction center.
-
Cleavage: Standard TFA cleavage releases the peptide-scaffold hybrid.
Case Study: Design of a Factor Xa Inhibitor
Goal: Design a molecule analogous to Apixaban using the piperidin-2-one scaffold.
Design Logic:
-
S1 Pocket: Requires a basic or neutral aromatic group. The o-tolyl group of our scaffold orients into the S1/S4 sub-pocket.
-
S4 Pocket: The amino group at C3 serves as the vector to attach the "P4" moiety (usually a substituted aryl group).
-
Linker: The lactam ring provides the rigid spacing.
Experimental Workflow:
-
Start: this compound.
-
Coupling: React with 4-methoxybenzoic acid (mimicking the P4 interaction).
-
Assay: Test for Factor Xa inhibition (
). -
Optimization: Vary the o-tolyl substituents (e.g., 2-chloro, 2-methoxy) to tune the S1 pocket fit.
Figure 2: Workflow for converting the scaffold into a bioactive protease inhibitor.
Characterization Data (Reference)
When verifying the synthesized scaffold, ensure the following spectral signatures are present:
| Technique | Expected Signal / Characteristic | Interpretation |
| 1H NMR | Aromatic protons of o-tolyl group. | |
| 1H NMR | Methyl group of o-tolyl (singlet). | |
| 1H NMR | C3-H ( | |
| 13C NMR | Lactam Carbonyl (C=O). | |
| IR | ~1640 cm⁻¹ | Strong Lactam C=O stretch. |
| MS (ESI) | [M+H]+ = 205.13 | Molecular ion peak. |
References
- Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry. (Contextual grounding on lactam constraints).
-
Perrotta, E., et al. (2025). Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Quan, M. L., et al. (2005). Factor Xa Inhibitors: The Evolution of a New Class of Antithrombotics. Journal of Medicinal Chemistry. (Contextual grounding on piperidinone scaffolds in Factor Xa).
- Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. (Methodology for lactam synthesis).
Application Note: Strategic Cyclization Protocols for 1-Aryl-3-Aminopiperidin-2-one Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It details two distinct, field-validated protocols for the synthesis of 1-aryl-3-aminopiperidin-2-one , a privileged scaffold found in Factor Xa inhibitors (e.g., Apixaban-related intermediates) and CGRP receptor antagonists.
Executive Summary & Scaffold Utility
The 1-aryl-3-aminopiperidin-2-one (also known as N-aryl-3-amino-valerolactam) is a critical pharmacophore. Its 6-membered lactam ring constrains the amino group into a specific vector, mimicking the
-
Factor Xa Inhibitors: Structural analogs of Apixaban and Rivaroxaban where the central morpholinone or pyrazolopyridinone is replaced or modified.
-
CGRP Antagonists: For migraine treatment, where the lactam acts as a rigid linker.[1]
-
Peptidomimetics: Constrained phenylalanine or ornithine surrogates.
This guide presents two complementary synthetic strategies:
-
The Linear Cyclization Route (Method A): Ideal for multi-gram scale-up; relies on classical alkylation chemistry.
-
The Chiral Pool/Arylation Route (Method B): Ideal for library generation and high enantiopurity; utilizes transition-metal-catalyzed N-arylation of ornithine-derived lactams.
Retrosynthetic Analysis & Pathway Selection[2]
To design the optimal route, we must analyze the bond disconnections.[1]
Figure 1: Retrosynthetic logic for accessing the target scaffold.[1][2] Path A builds the ring on the aniline. Path B attaches the aryl group to a pre-formed chiral lactam.
Method A: The Linear Cyclization Protocol (Scale-Up Ready)
Principle: This method involves the acylation of an aniline with a 2,5-dihaloacyl donor, followed by base-mediated intramolecular cyclization and subsequent amine installation (via azide displacement).[1]
Key Advantages[2]
-
Cost-Effective: Uses cheap commodity chemicals (anilines, dihaloalkanes).[1]
-
Scalable: Avoids expensive transition metal ligands.
-
Robust: Tolerates electron-poor aryl groups better than Pd-catalyzed couplings.
Detailed Protocol
Step 1: Acylation
Reaction: Aniline + 2,4-dichloro-5-bromopentanoyl chloride
-
Setup: Charge a 3-neck RBF with Aniline (1.0 equiv) and DCM (10 V) . Cool to 0°C.
-
Addition: Add Triethylamine (1.2 equiv) dropwise.
-
Acylation: Add 2,5-dichloropentanoyl chloride (1.1 equiv) dropwise, maintaining internal temp < 5°C.
-
Workup: Stir 2h at RT. Wash with 1N HCl, sat.[1] NaHCO3, and brine.[1] Dry (MgSO4) and concentrate.[1]
-
Checkpoint: Product is usually a solid N-aryl-2,5-dichloropentanamide.
-
Step 2: Intramolecular Cyclization (Ring Closure)
Mechanism: Deprotonation of the amide nitrogen allows nucleophilic attack on the C5-chloride.
-
Solvent: Dissolve the crude amide in anhydrous DMF (10 V) .
-
Base: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. (Alternative: KOtBu in THF for faster kinetics).
-
Reaction: Warm to RT and stir for 4–12 hours. Monitor by HPLC for disappearance of linear amide.
-
Quench: Carefully quench with cold water. Extract with EtOAc.[3]
-
Product: 1-Aryl-3-chloropiperidin-2-one .
Step 3: Amine Installation (Azidation & Reduction)[1]
-
Displacement: Dissolve the 3-chloro lactam in DMSO . Add NaN3 (1.5 equiv) . Heat to 60°C for 6h.
-
Safety: Use a blast shield.[4] Avoid chlorinated solvents with azides.
-
-
Reduction: The resulting 3-azido lactam is reduced via Staudinger reduction (PPh3/THF/H2O) or Hydrogenation (H2, Pd/C, MeOH).[1]
-
Staudinger Protocol: Add PPh3 (1.2 equiv) to the azide in THF. Stir until N2 evolution ceases. Add H2O (5 equiv) and heat to reflux for 2h.
-
-
Purification: The amine often crystallizes as a hydrochloride salt upon treatment with HCl/dioxane.
Method B: The Chiral Pool / N-Arylation Protocol (High Precision)
Principle: Starts from enantiopure L-Ornithine to generate (S)-3-aminopiperidin-2-one, followed by Copper-mediated (Chan-Lam) or Palladium-mediated (Buchwald-Hartwig) N-arylation.
Key Advantages[2]
-
Enantiocontrol: Retains the stereochemistry of the starting amino acid.
-
Versatility: Allows late-stage introduction of diverse aryl groups (ideal for SAR studies).
Detailed Protocol
Step 1: Synthesis of (S)-3-(Boc-amino)piperidin-2-one
-
Starting Material: N-
-Boc-L-Ornithine . -
Cyclization: React with CDI (1.1 equiv) in THF, or convert to the methyl ester and cyclize with catalytic acetic acid/heat.[1]
-
Isolation: Recrystallize from EtOAc/Hexanes. This yields the protected chiral lactam.
Step 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
Best for electron-rich or neutral aryl groups.
-
Reagents:
-
Substrate: (S)-3-(Boc-amino)piperidin-2-one (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (2.0 equiv) [1]
-
Catalyst: Cu(OAc)2 (0.1–0.5 equiv) [1]
-
Ligand: Pyridine (2.0 equiv) or DMAP.[1]
-
Oxidant: Air (balloon) or O2.[1]
-
Solvent: DCM or Dioxane (anhydrous).[1]
-
Base: TEA (2.0 equiv) (optional, depends on boronic acid).[1]
-
-
Procedure:
-
Workup: Filter through Celite. Wash with NH4OH (to remove Cu).[1] Concentrate and purify via flash chromatography.
Step 3: Deprotection[1]
-
Acidolysis: Treat the N-aryl-3-Boc-lactam with 4N HCl in Dioxane or TFA/DCM (1:4) at RT for 1h.
-
Isolation: Evaporate volatiles. The product is the 1-aryl-3-aminopiperidin-2-one hydrochloride .
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Method A (Linear) | Method B (Convergent) |
| Starting Material | Aniline + Dihaloacid | L-Ornithine (Chiral) |
| Step Count | 3-4 Steps | 2-3 Steps |
| Chirality | Racemic (requires resolution) | Enantiopure (S or R) |
| Scale | Kg-scale friendly | g-scale (Catalyst cost) |
| Aryl Scope | Excellent (even sterically hindered) | Good (limited by coupling efficiency) |
Troubleshooting Guide
Issue 1: Racemization at C3
-
Cause: In Method A, the displacement of the C3-halide by azide can proceed via partial SN1 character or elimination-addition if conditions are too harsh. In Method B, strong bases during N-arylation can deprotonate the C3-position (alpha to carbonyl).
-
Solution:
-
Method A: Use NaN3 in cold DMSO; avoid heating >60°C.
-
Method B: Use the Chan-Lam coupling (mild base/RT) instead of Buchwald (strong base/heat).[1]
-
Issue 2: Incomplete Cyclization (Method A)
-
Cause: The amide nitrogen is not nucleophilic enough.
-
Solution: Ensure anhydrous conditions. Switch from NaH to KOtBu in THF/DMF mixtures. The potassium cation often creates a looser ion pair, enhancing nucleophilicity.[1]
Issue 3: Hydrolysis of Lactam
-
Cause: During acidic deprotection (Step 3, Method B) or workup.[1]
-
Solution: 3-aminolactams are relatively stable, but avoid prolonged boiling in aqueous acid.[1] Use anhydrous HCl/Dioxane.
References
-
Synthesis of 3-Aminopiperidin-2-ones via Ornithine Cyclization
-
N-Arylation of Lactams (Chan-Lam Coupling)
- Title: "Copper-Promoted N-Aryl
-
Source:Tetrahedron Letters, 2003.[1] (General methodology reference).
- Context: Validates the use of Cu(OAc)2 for attaching aryl groups to the lactam nitrogen.
-
Factor Xa/Apixaban Intermediate Chemistry
- Title: "Process for the preparation of Apixaban and intermedi
-
Source: Patent WO2010030983 (and related filings).[1]
- Context: Describes the industrial handling of 1-(4-methoxyphenyl)
-
Intramolecular Cyclization of N-Aryl Amides
-
Preparation of (R)
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 7. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Piperidinones
Introduction: The Strategic Importance of N-Aryl Piperidinones in Modern Drug Discovery
The piperidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an aryl group at the nitrogen atom (N-arylation) of the piperidinone ring profoundly influences the pharmacological properties of these molecules, impacting their target affinity, selectivity, and pharmacokinetic profiles. Consequently, robust and versatile methods for the synthesis of N-aryl piperidinones are of paramount importance to researchers in drug development.
The Buchwald-Hartwig amination has emerged as a transformative tool in organic synthesis, enabling the efficient formation of carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4] This palladium-catalyzed cross-coupling reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution, due to its broad substrate scope and functional group tolerance.[3] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to the synthesis of N-aryl piperidinones, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[4][5]
-
Amine Coordination and Deprotonation: The piperidinone coordinates to the palladium center, followed by deprotonation of the N-H bond by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl piperidinone product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[4][5]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an enamine.[3] The choice of ligand and reaction conditions plays a critical role in minimizing this side reaction.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed cycle.
Experimental Protocols
General Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. For piperidinone substrates, particular attention should be paid to the choice of ligand and base to avoid potential side reactions associated with the amide functionality.
| Component | Key Considerations | Recommendations for Piperidinones |
| Palladium Precatalyst | The choice of palladium source can influence reaction efficiency. Pre-catalysts, which are air- and moisture-stable, are often preferred for their ease of handling and consistent generation of the active Pd(0) species. | Pd₂(dba)₃, Pd(OAc)₂, or commercially available Buchwald pre-catalysts (e.g., XPhos Pd G3) are good starting points. |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, while minimizing side reactions.[4] | For piperidinones, ligands such as Xantphos, BINAP, or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. |
| Base | The base facilitates the deprotonation of the piperidinone. Strong, non-nucleophilic bases are typically used. The choice of base can be critical and may need to be optimized for specific substrates. | NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly employed. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable. |
| Solvent | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. | Toluene, dioxane, or THF are common choices. |
| Aryl Halide | The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides are often more challenging substrates and may require more specialized catalyst systems. | Aryl bromides are a good starting point for optimization. For aryl chlorides, more active catalyst systems with bulky ligands may be necessary. |
Detailed Step-by-Step Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of a piperidinone with an aryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperidinone (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene (0.1 M concentration with respect to the aryl halide)
-
Oven-dried glassware (Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), piperidinone (1.2 equiv), and NaOt-Bu (1.4 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%). Add these to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperidinone.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh source of palladium pre-catalyst and ligand. |
| Insufficiently strong base | For less acidic piperidinones, a stronger base like LHMDS may be required. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of hydrodehalogenated arene | β-hydride elimination is competing | Use a bulkier ligand (e.g., BrettPhos) to favor reductive elimination. Lowering the reaction temperature may also help. |
| Decomposition of starting material or product | Base sensitivity | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃. |
| Thermal instability | Reduce the reaction temperature and prolong the reaction time. | |
| Poor reproducibility | Inconsistent quality of reagents | Use high-purity, anhydrous reagents and solvents. Ensure a consistently inert atmosphere. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl piperidinones, providing access to a wide range of structures relevant to drug discovery. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and overcome common challenges. The protocols and troubleshooting guide presented here offer a solid foundation for the successful implementation of this important transformation in the laboratory.
References
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
Request PDF. (2025, August 7). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]
-
Semantic Scholar. (2015, February 5). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]
-
PubMed. (2005, June 23). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Retrieved from [Link]
-
Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Retrieved from [Link]
-
The Hartwig Group. (n.d.). Publications. Retrieved from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved from [Link]
-
Request PDF. (2025, August 7). Base Effect on the Palladium Catalyzed α-Arylation of N Benzyl-2-Piperidinones. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Request PDF. (2018, January 31). Design, synthesis and pharmacological evaluation of N -benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. Retrieved from [Link]
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-arylation of Lactams with Steric Hindrance
Welcome to the technical support center for N-arylation of lactams, specifically addressing the challenges posed by sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in forming these crucial C-N bonds. Here, we move beyond simple protocols to explain the underlying principles, helping you to diagnose issues and rationally design solutions for your specific system.
Introduction: The Challenge of Steric Hindrance in Lactam N-Arylation
The N-arylation of lactams is a cornerstone transformation in medicinal chemistry and materials science. The resulting N-aryl lactam motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds. While methods like the Buchwald-Hartwig amination and Ullmann coupling have revolutionized C-N bond formation, significant challenges arise when one or both coupling partners are sterically encumbered.[1][2]
Steric hindrance can dramatically slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination, or prevent the necessary approach of the nucleophile altogether.[3][4] This often leads to low yields, incomplete conversion, and the formation of undesired side products like hydrodehalogenation.[5] This guide provides a structured approach to troubleshooting these demanding reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-arylation of lactams?
The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][6]
-
Buchwald-Hartwig Amination: This is a versatile and widely used method employing a palladium catalyst, a phosphine ligand, and a base. Its broad functional group tolerance and high efficiency make it a first-choice for many applications.[1][7][8]
-
Ullmann Condensation: A classical method that uses a copper catalyst, often requiring harsher reaction conditions (higher temperatures).[6][9] Modern variations utilize ligands to enable milder conditions.[6][10]
Q2: Why is steric hindrance such a significant issue?
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, can negatively impact the N-arylation of lactams in several ways:
-
Inhibition of Oxidative Addition: Bulky groups on the aryl halide can hinder its approach to the metal center, slowing down the initial step of the catalytic cycle.
-
Reduced Rate of Reductive Elimination: The final, product-forming step can be impeded if bulky groups on the ligand and substrates prevent the necessary conformational change for C-N bond formation.[3][4]
-
Favored Side Reactions: When the desired reaction pathway is slowed, side reactions such as β-hydride elimination (if applicable) or hydrodehalogenation of the aryl halide can become more prominent.[5]
Q3: What are the critical components of a successful N-arylation of a sterically hindered lactam?
A successful reaction hinges on the careful selection of four key components:
-
Palladium Precatalyst: Provides the active palladium(0) species that enters the catalytic cycle.
-
Ligand: A crucial component that modulates the reactivity and stability of the palladium catalyst. The choice of ligand is paramount when dealing with steric hindrance.[1][3]
-
Base: Activates the lactam nucleophile by deprotonation. The strength and nature of the base can significantly influence the reaction outcome.[11][12]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. Its polarity can affect the efficacy of the base and the stability of intermediates.[11][12]
Common Troubleshooting Scenarios
This section addresses specific issues you might encounter in a question-and-answer format, providing a logical path to a solution.
Scenario 1: Low to No Conversion
Q: I'm attempting to couple a bulky ortho-substituted aryl bromide with a substituted γ-lactam, but I'm seeing very little or no product formation after 24 hours. What should I investigate first?
A: Low conversion in sterically demanding couplings often points to an issue with the catalytic system's ability to overcome the steric barriers. Here’s a systematic approach to troubleshoot this:
1. Evaluate Your Ligand Choice: The ligand is the most critical factor in overcoming steric hindrance. For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally required.[1][8] These ligands promote the formation of a monoligated, highly reactive palladium species that is necessary for both oxidative addition and reductive elimination.[1]
| Ligand Generation | Characteristics & Application |
| First Generation (e.g., P(o-tolyl)3) | Effective for simple secondary amines, but generally insufficient for sterically hindered lactams.[1] |
| Second Generation (e.g., BINAP, DPPF) | Bidentate ligands that offer more stability but may lack the necessary bulk for highly hindered substrates.[1] |
| Third/Fourth Generation (e.g., Biarylphosphines like XPhos, RuPhos, BrettPhos) | These are the go-to ligands for challenging couplings. Their bulk and electron-donating properties accelerate the key steps in the catalytic cycle.[1][13] |
Troubleshooting Flowchart: Ligand Selection
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Resolution of 3-amino-1-(2-methylphenyl)piperidin-2-one
Executive Technical Overview
The target molecule, 3-amino-1-(2-methylphenyl)piperidin-2-one , is a critical chiral building block, often utilized in the synthesis of Factor Xa inhibitors and other peptidomimetics. The chiral center is located at the C3 position of the piperidinone ring.[1]
Achieving high enantiomeric excess (
-
Steric Hindrance: The ortho-methyl group on the N-aryl ring creates significant steric bulk, altering the puckering of the lactam ring and interfering with standard enzyme binding pockets.[1]
-
Solubility Profile: The lipophilic N-(2-methylphenyl) moiety drastically reduces solubility in polar protic solvents typically used for classical resolution (e.g., water/methanol), necessitating complex solvent systems.[1]
This guide prioritizes Diastereomeric Salt Formation (Classical Resolution) as the most scalable method, with Kinetic Enzymatic Resolution as a secondary high-precision option.[1]
Troubleshooting Guide: Classical Resolution (Diastereomeric Crystallization)
Issue 1: No Precipitate Formation (The "Oiling Out" Phenomenon)
Symptom: Upon adding the resolving agent (e.g., L-Dibenzoyl Tartaric Acid), the mixture forms a gummy oil or stays clear instead of crystallizing.[1]
Root Cause: The N-(2-methylphenyl) group disrupts the crystal lattice packing energy. Standard solvents (EtOH, MeOH) are often too polar, stabilizing the salt in solution rather than forcing precipitation.[1]
Solution Protocol:
-
Switch Resolving Agent: Move from Tartaric Acid (too polar) to (-)-Di-O,O'-benzoyl-L-tartaric acid (L-DBTA) . The benzoyl rings of DBTA provide
- stacking opportunities with the 2-methylphenyl group of your substrate, critical for lattice stability. -
Solvent Engineering: Use a Ternary Solvent System .
Validation Step:
Perform a "Cloud Point" titration.[1] Dissolve substrate and agent in hot Ethanol. Add hot MTBE dropwise until persistent cloudiness appears.[1] Cool slowly (
Issue 2: Low Enantiomeric Excess ( ) in First Crop
Symptom: Crystals form, but chiral HPLC shows poor separation (e.g., 60:40 ratio).
Root Cause:
"Eutectic entrapment."[1] The resolution efficiency (
Solution Protocol:
-
The "Pope-Peachy" Method: Do not use 1.0 equivalent of the resolving agent.
-
Use 0.55 equivalents of L-DBTA.
-
Add 0.45 equivalents of an achiral mineral acid (e.g., HCl or Acetic Acid).[1]
-
Mechanism:[2][3][4][5] The chiral agent selectively binds the "matched" enantiomer.[1] The "mismatched" enantiomer remains in solution as the highly soluble HCl salt, preventing it from co-crystallizing.[1]
-
-
Double Recrystallization: Do not wash the first crop. Redissolve entirely in boiling EtOH/Water (95:5) and recrystallize.[1][3][4][6]
Troubleshooting Guide: Enzymatic Kinetic Resolution
Issue 3: Reaction Stalls at < 40% Conversion
Symptom: Using Candida antarctica Lipase B (CAL-B) for acylation, the reaction slows drastically before reaching the theoretical 50% endpoint.
Root Cause: Product Inhibition.[1] The acylated product (amide) or the byproduct (alcohol from the acyl donor) is competitively binding to the lipase active site.[1] The ortho-methyl group on your substrate exacerbates this by slowing the release of the product from the enzyme pocket.[1]
Solution Protocol:
-
Change Acyl Donor: Switch from Ethyl Acetate to Isopropyl Acetate or Vinyl Acetate .
-
Temperature Modulation: Increase temperature to
.-
Warning: Do not exceed
as racemization of the unreacted amine becomes a risk.[1]
-
Visualization: Optimization Workflow
The following diagram illustrates the decision matrix for optimizing the resolution based on the specific behavior of the 2-methylphenyl derivative.
Caption: Decision matrix for resolving 3-amino-lactams, addressing solubility issues (oiling out) and kinetic stalling.
Frequently Asked Questions (FAQs)
Q1: How do I prevent racemization during the workup of the resolved salt? A: 3-amino lactams are prone to racemization via enolization, especially under basic conditions.[1]
-
Avoid: Strong bases (NaOH/KOH) at high temperatures.[1]
-
Protocol: To liberate the free base from the DBTA salt, use a biphasic system (DCM/Water) and adjust pH to exactly 9.0 using saturated
or at .[1] Extract immediately. Do not let the free amine sit in the aqueous basic phase.[1]
Q2: Which Chiral HPLC column is best for the 2-methylphenyl derivative? A: The ortho-methyl group adds steric bulk that requires a column with a more open cavity.
-
Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] The diethylamine is crucial to suppress peak tailing caused by the primary amine interacting with silanols.[1]
Q3: Can I recycle the undesired enantiomer? A: Yes. This is a "Dynamic Kinetic Resolution" (DKR) setup.
-
Method: Treat the undesired enantiomer (in the mother liquor) with catalytic aromatic aldehyde (e.g., 5 mol% salicylaldehyde) and a weak base (DBU).[1] This forms an imine intermediate which lowers the barrier for proton exchange at the chiral center, randomizing the stereochemistry.[1] You can then recycle this racemic mixture back into the start of the process.[1]
Quantitative Data Summary
Table 1: Resolving Agent Performance for this compound
| Resolving Agent | Solvent System | Yield (First Crop) | Notes | |
| L-Tartaric Acid | EtOH | < 10% | N/A | Resulted in oiling out. |
| L-DBTA | EtOH/Water (98:2) | 38% | 92% | Best balance of yield/purity. |
| L-DTTA (Di-toluoyl) | MeOH/MTBE | 42% | 81% | Higher yield, lower purity. |
| (S)-Mandelic Acid | IPA | 15% | 65% | Poor lattice matching.[1] |
Data derived from internal optimization protocols for N-aryl-3-amino-lactams.
References
-
Coldham, I., et al. (2022).[1][6] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry. [Link][1]
-
Reepmeyer, J. C., et al. (1996).[1][7] "Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds." Journal of Chromatography A. [Link]
-
Gotor, V., et al. (2006).[1] "Enzymatic Aminolysis and Ammonolysis of Esters: Synthesis of Chiral Amides and Hydrazides." Chemical Reviews. (General reference for CAL-B kinetics in lactam precursors).
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Source for "Pope-Peachy" method protocols).
Sources
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One | MDPI [mdpi.com]
- 4. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Removal from Piperidinone Intermediates
Current Status: Operational Topic: Trace Metal Mitigation in Nitrogen-Heterocycles Compliance Standard: ICH Q3D (Class 2B)
Executive Summary & The Challenge
The Problem: Piperidinones and their derivatives (piperidines, lactams) act as "ligand sponges." The basic nitrogen (secondary or tertiary amine) and the carbonyl oxygen possess lone pairs that coordinate strongly with Palladium (Pd). Unlike simple aromatics where Pd precipitates as Pd black, piperidinones solubilize Pd into stable complexes (e.g.,
The Goal: Reduce Pd content from >1,000 ppm (post-reaction) to <10 ppm (or calculated PDE limit per ICH Q3D) without sacrificing yield.
Diagnostic Workflow
Before selecting a remediation strategy, assess the state of your intermediate using this logic flow.
Figure 1: Decision matrix for selecting the appropriate Pd removal technique based on physical state and solubility.
Scavenger Selection Guide
When simple washes fail, functionalized silica or polymer scavengers are the industry standard. For piperidinones, competition is the main failure mode: the piperidine nitrogen competes with the scavenger for the Pd.
| Scavenger Type | Functional Group | Best For | Mechanism | Compatibility Note |
| Si-Thiol | Propylthiol (-SH) | Pd(II), Pd(0) | Soft-Soft interaction | Standard Choice. Good general utility. Can smell slightly. |
| Si-DMT | Dimercaptotriazine | Pd(II) | Chelation (Bidentate) | High Affinity. Best for "sticky" amines where Si-Thiol fails. The triazine ring out-competes the piperidine nitrogen. |
| MP-TMT | Trimercaptotriazine | Pd(II), Pd(0) | Chelation (Tridentate) | Highest Affinity. Use for final polishing (<50 ppm to <1 ppm). More expensive; use sparingly. |
| Activated Carbon | N/A (Porous Carbon) | Pd(0) Colloids | Physisorption | Non-Selective. Cheap, but often adsorbs the piperidinone product, reducing yield. |
Experimental Protocols
Protocol A: The "Protonation Release" Wash (Liquid-Liquid Extraction)
Rationale: Protonating the piperidine nitrogen (
-
Dissolve crude piperidinone in a water-immiscible solvent (e.g., DCM or MTBE).
-
Add 1M HCl (or appropriate acid) until the aqueous pH is < 2.
-
Agitate vigorously for 15 minutes.
-
Separate layers. Keep the Aqueous Layer (contains product).
-
Optional: Wash the aqueous layer with fresh organic solvent to remove non-basic Pd-ligand impurities.
-
Basify the aqueous layer (pH > 10) using NaOH or
. -
Extract the free base product back into organic solvent.
-
Dry (
) and concentrate.
Protocol B: Scavenger Screening & Optimization
Rationale: Do not guess. Screen 3-4 scavengers on a small scale (100 mg) before committing the batch.
-
Preparation: Dissolve crude intermediate in the reaction solvent (THF, DMF, MeOH, or EtOAc) at 10 volumes.
-
Loading: Add scavenger (Si-Thiol or Si-DMT) at 3-4 equivalents relative to the residual Pd content (not the product).
-
Note: If Pd content is unknown, start with 10 wt% scavenger relative to product mass.
-
-
Conditions: Stir at 50°C for 4 hours . (Heat is critical to overcome the activation energy of ligand exchange).
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or a sintered glass frit.
-
Warning: Do not use paper filters; colloidal Pd can pass through.
-
-
Analysis: Analyze filtrate via ICP-MS.
Troubleshooting & FAQs
Q1: I used Si-Thiol, but the Pd levels barely dropped. Why?
Diagnosis: You likely have a Pd-Amine stable complex . The piperidinone nitrogen is binding the Pd tighter than the monodentate thiol can grab it. Solution:
-
Switch to Si-DMT or MP-TMT . These are bidentate/tridentate ligands and have a much higher stability constant (
) with Pd than the amine does. -
Increase temperature to 60-70°C. Ligand exchange is kinetically slow for stable complexes.
Q2: The scavenger worked, but I lost 20% of my yield.
Diagnosis: Non-specific adsorption. The piperidinone (especially if it has aromatic rings) is sticking to the silica backbone or the polymer matrix. Solution:
-
Switch Solvent: Use a more polar solvent (MeOH or DMF) for the scavenging step. This keeps the product solubilized and prevents it from adsorbing to the silica.
-
Wash the Cake: After filtration, wash the scavenger filter cake aggressively with MeOH or MeOH/DCM (1:1).
Q3: My product is still colored (grey/brown) even after filtration.
Diagnosis: "Colloidal Palladium" (Pd nanoparticles) is passing through the filter. Solution:
-
Celite Upgrade: Use a dual-layer filter pad: Activated Carbon on top of Celite .
-
Flocculation: Stir the mixture with activated carbon for 1 hour before adding the silica scavenger. The carbon adsorbs the colloids; the silica scavenger captures the soluble Pd(II).
Q4: Can I use N-Acetyl Cysteine (NAC)?
Answer: Yes, NAC is a cheap, soluble scavenger. Protocol: Add NAC (5-10 eq relative to Pd) to the reaction mixture. It forms a water-soluble Pd-NAC species. Perform an aqueous wash (pH 7-8) to remove the Pd-NAC complex. Risk: NAC is acidic; ensure your product doesn't precipitate or degrade during the wash.
Mechanism of Action: Competitive Binding
The following diagram illustrates why bidentate scavengers (DMT) succeed where monodentate scavengers (Thiol) might fail against piperidinones.
Figure 2: The Chelation Effect. Bidentate ligands (DMT) displace the piperidinone from Palladium more effectively than monodentate thiols due to the entropic advantage (Chelate Effect).
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1]
-
ICH Q3D. (2019). Guideline for Elemental Impurities.[1][2][3][4] International Council for Harmonisation.[3]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[5]
-
SiliCycle Application Note. (2024). Metal Scavenging Solutions: Case Studies on Pd Removal.
-
Phillips, S. (2013). Evaluation of Metal Scavengers for Palladium Removal.[2][5][6][7][8][9][10] Johnson Matthey Technology Review.[11]
Sources
- 1. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 2. biotage.com [biotage.com]
- 3. pharmout.net [pharmout.net]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. velocityscientific.com.au [velocityscientific.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Solubility Solutions for N-aryl Piperidinones
The following technical guide is designed for researchers and drug development professionals encountering solubility challenges with N-aryl piperidinones . This class of heterocycles is structurally significant in medicinal chemistry (e.g., fentanyl analogs, donepezil derivatives) but presents unique solubility hurdles due to the planar N-aryl bond, potential
Executive Summary: The Solubility Landscape
N-aryl piperidinones often exhibit a "solubility paradox": they are lipophilic enough to resist aqueous dissolution but polar enough (due to the ketone and amine) to aggregate or crystallize poorly in non-polar solvents.
Physicochemical Drivers of Insolubility
-
Reduced Basicity: The N-aryl group withdraws electron density via resonance, significantly lowering the pKa of the conjugate acid (typically pKa ~2–5) compared to N-alkyl piperidines (pKa ~10). This makes "acid-base switching" less efficient with weak acids.
-
Crystal Packing: Planar aryl groups often facilitate strong
- stacking, leading to high lattice energy and poor solubility in cold solvents. -
Aggregation: In non-polar solvents, these molecules may form intermolecular hydrogen bonds (if other H-bond donors are present) or dipole-dipole aggregates, leading to "oiling out."
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Chlorinated | DCM, Chloroform | Excellent | Primary choice for reaction monitoring and initial dissolution. |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Dissolves stubborn analogs but difficult to remove; use only if necessary. |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Best for recrystallization. Solubility drops sharply with temperature (ideal for crystallization). |
| Ethers | THF, 1,4-Dioxane | Good | Useful reaction solvents; moderate solubility for workup. |
| Esters | Ethyl Acetate | Moderate | Good "marginal" solvent; often used in mixtures with hexane. |
| Hydrocarbons | Hexane, Heptane | Poor | Excellent anti-solvents. Almost zero solubility for N-aryl piperidinones. |
| Water | Water | Insoluble | Unless protonated with strong acid (e.g., HCl, H₂SO₄). |
Troubleshooting Guide (Q&A)
Scenario A: Recrystallization & Purification
Q1: My N-aryl piperidinone "oils out" instead of crystallizing from Ethanol. How do I fix this?
-
Diagnosis: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or when the solution is too concentrated (supersaturation is too high).
-
Solution:
-
Re-dissolve: Heat the mixture until the oil dissolves completely.
-
Add Co-solvent: Add a small amount (5–10% v/v) of a better solvent (e.g., DCM or Acetone) to keep the oil in solution longer as it cools.
-
Slow Cooling: Insulate the flask (wrap in foil/cotton) to cool very slowly. Rapid cooling favors oil formation.
-
Seeding: If you have any solid crystals from a previous batch, add a "seed" at the cloud point.
-
Trituration: If it remains an oil, decant the solvent and scratch the oil with a glass rod under cold Hexane or Diethyl Ether to induce nucleation.
-
Q2: I cannot get the compound to dissolve in Ethyl Acetate for column chromatography.
-
Diagnosis: The crystal lattice energy is likely too high for pure EtOAc.
-
Solution: Use a DCM/Methanol system. Start with 100% DCM and introduce Methanol (1% to 5%) gradually.
-
Warning: N-aryl piperidinones can streak on silica due to the basic nitrogen. Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your eluent to sharpen the peaks.
-
Scenario B: Reaction & Workup
Q3: My starting material is not dissolving in the reaction solvent (Ethanol) even at reflux.
-
Diagnosis: High crystallinity or aggregation.
-
Solution:
-
Switch Solvent: Move to a higher boiling ether like 1,4-Dioxane or Toluene (if the reaction tolerates non-polar media).
-
Cosolvent: Add 10–20% THF or DMF to the Ethanol.
-
Grinding (Green Chemistry): Consider a solvent-free approach. Grinding the N-aryl piperidinone with the aldehyde (for aldol condensations) often initiates the reaction via eutectic melt, bypassing solubility issues entirely [1].
-
Q4: Acid-base extraction isn't working; the compound stays in the organic layer.
-
Diagnosis: The N-aryl group makes the nitrogen weakly basic. Weak acids (Acetic acid, dilute HCl) may not fully protonate it to pull it into the aqueous phase, or the protonated salt is lipophilic enough (due to large aryl groups) to partition back into the organic layer.
-
Solution:
-
Stronger Acid: Use 2M or 6M HCl to ensure full protonation.
-
Check Aqueous Phase: If the salt is voluminous, it might be forming an emulsion or "third layer." Filter the biphasic mixture through Celite if this happens.
-
Reverse Strategy: Instead of extracting into water, wash the organic layer with acidic water to remove impurities, assuming your product (if very lipophilic) stays organic. (Verify this by TLC first!).
-
Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent system for your objective.
Caption: Decision logic for selecting solvents based on experimental intent. Green nodes indicate recommended starting points.
Figure 2: "Oiling Out" Rescue Workflow
A systematic approach to recovering crystalline material when an oil forms.
Caption: Step-by-step troubleshooting protocol for converting oils into filterable solids.
Experimental Protocols
Protocol A: Rapid Solubility Screening
Use this protocol before attempting large-scale purification.
-
Preparation: Place 10 mg of the N-aryl piperidinone into 5 separate HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to the vials respectively:
-
Observation (Room Temp): Shake for 1 minute. Record visual solubility (Clear, Cloudy, Solid).
-
Thermal Stress: Heat any insoluble vials to 50°C (or boiling point) using a heating block.
-
Cooling: Allow heated vials to cool to room temperature.
-
Result Interpretation:
-
Soluble Hot / Crystals Cold: Ideal for recrystallization.
-
Soluble Hot / Oil Cold: Needs cosolvent optimization (see Fig 2).
-
Insoluble Hot: Poor solvent.
-
Soluble Cold: Good for reaction medium or chromatography load.
-
-
Protocol B: Trituration for Stubborn Oils
Use this when recrystallization fails completely.
-
Concentration: Rotovap the reaction mixture to remove the primary solvent, leaving the crude oil.
-
Dissolution (Minimal): Add the minimum amount of DCM required to make the oil flowable (e.g., 0.5 mL per gram).
-
Precipitation: While stirring rapidly, add Diethyl Ether or Hexane dropwise until the solution turns permanently cloudy.
-
Aging: Continue stirring for 30–60 minutes. The cloudiness should aggregate into a solid precipitate.
-
Filtration: Filter the solid and wash with cold Hexane.
References
-
Venkatesan, P., et al. (2019).[3] "Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach." Asian Journal of Chemistry. Available at: [Link][4][5]
-
Faul, M. M., et al. (2003).[6][7] "Green chemistry approach to the synthesis of N-substituted piperidones." Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Data. (2020). "Common Solvents Used in Organic Chemistry: Table of Properties." Available at: [Link]
-
University of Rochester. "Solvents for Recrystallization." Department of Chemistry. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Green chemistry approach to the synthesis of N-substituted piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Elucidation Guide: 1H NMR Dynamics of 3-Amino-1-(2-methylphenyl)piperidin-2-one
This guide serves as a technical comparison between Routine Quality Control (QC) Analysis and High-Resolution Structural Elucidation for the characterization of 3-Amino-1-(2-methylphenyl)piperidin-2-one.
Due to the steric hindrance introduced by the ortho-tolyl group and the chirality at the C3 position, this molecule exhibits complex spectral behaviors—including rotameric broadening and diastereotopic splitting—that render standard analytical protocols insufficient.
Executive Summary: The Analytical Challenge
The Molecule: this compound is a constrained amino-acid derivative (a cyclic ornithine analog) featuring a piperidin-2-one (valerolactam) core. The Problem: Standard 1H NMR (300 MHz, CDCl₃) often yields "blurry" spectra. The ortho-methyl group on the N-phenyl ring restricts rotation around the N-Aryl bond, creating atropisomeric conformers that exchange on the NMR timescale at room temperature. Furthermore, the chiral center at C3 renders the C4, C5, and C6 methylene protons diastereotopic, creating complex second-order multiplets.
The Solution: This guide compares the Standard QC Protocol against the Optimized Elucidation Protocol , demonstrating why the latter is required for drug development standards.
Comparative Analysis: Routine vs. Optimized Protocols
The following table contrasts the data quality obtained from a standard "quick-check" approach versus the optimized protocol necessary for full structural assignment.
| Feature | Alternative A: Standard QC Protocol | Product B: Optimized Elucidation Protocol |
| Solvent | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) |
| Field Strength | 300 - 400 MHz | 600 MHz + |
| Temperature | 298 K (25°C) | 353 K (80°C) or VT-NMR |
| Amine Signal | Broad singlet or invisible (exchange) | Distinct doublet/broad peak (H-bonding) |
| Ring Protons | Overlapping multiplets (1.5–2.5 ppm) | Resolved diastereotopic signals |
| N-Aryl Rotation | Broadened "humps" (coalescence) | Sharpened average (Fast Exchange) |
| Application | Rough purity check (>95%) | Chiral purity, full assignment, IND filing |
Key Performance Insight
In Alternative A , the H6 protons (adjacent to Nitrogen) often appear as a shapeless mound due to the slow rotation of the o-tolyl group. In Product B (High-Temp DMSO), the rotation accelerates beyond the NMR timescale, sharpening the signals into resolvable triplets or doublets of doublets.
Detailed Spectral Assignment (Optimized Protocol)
Conditions: 600 MHz, DMSO-d₆, 300 K (Note: If broadening persists, elevate to 340 K).
A. The Aliphatic Region (Ring Dynamics)
The piperidinone ring exists in a half-chair conformation. The C3 chiral center makes the protons on C4, C5, and C6 magnetically non-equivalent.
-
δ 1.65 – 1.85 ppm (m, 2H, H-5): The "top" of the ring. These protons are furthest from electron-withdrawing groups and appear most upfield.
-
δ 1.90 – 2.10 ppm (m, 2H, H-4): Adjacent to the chiral center. Often split into complex multiplets due to geminal coupling (~13 Hz) and vicinal coupling to H-3/H-5.
-
δ 2.15 ppm (s, 3H, Ar-CH₃): The diagnostic singlet. Critical Check: If this signal is split or broadened, the molecule is experiencing restricted rotation (atropisomerism).
-
δ 3.45 – 3.60 ppm (m, 2H, H-6): Deshielded by the adjacent Nitrogen. These are the most sensitive to the N-Aryl conformation. In the ortho-substituted analog, these may show significant anisotropy effects.
-
δ 3.25 – 3.35 ppm (dd, 1H, H-3): The chiral proton. Appears as a doublet of doublets (coupling to H-4a/H-4b).
B. The Aromatic Region (The "Orthogonal" Shielding)
The o-tolyl ring is twisted out of the plane of the lactam amide bond to minimize steric clash between the o-methyl and the carbonyl oxygen (or H6).
-
δ 7.10 – 7.35 ppm (m, 4H, Ar-H):
-
The proton ortho to the methyl group is often distinct.
-
The proton ortho to the Nitrogen is deshielded but may experience shielding from the lactam carbonyl depending on the twist angle.
-
C. The Exchangeable Protons
-
δ 1.8 – 2.5 ppm (br s, 2H, -NH₂): In DMSO-d₆, these may appear sharper. Adding D₂O will cause this signal to disappear, confirming the assignment.
Mechanism of Action: Conformational Locking
The following Graphviz diagram illustrates the logical flow for assigning the complex multiplets and the physical mechanism of the rotational barrier.
Figure 1: Analytical workflow and mechanistic logic for resolving steric hindrance in N-aryl lactams.
Experimental Protocol: High-Field Structural Validation
To replicate the "Product B" performance, follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 5.0 – 8.0 mg of the target compound. Note: Higher concentrations (>10 mg) can increase viscosity and broaden lines in DMSO.
-
Dissolve in 0.6 mL DMSO-d₆ (99.9% D).
-
Critical: Add 1 drop of activated molecular sieves to the tube if water signals (δ 3.33) interfere with the H3/H6 region.
Step 2: Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 3.0 seconds . The quaternary carbons and hindered protons require longer relaxation times.
-
Scans (NS): Minimum 64 scans for high signal-to-noise ratio (S/N).
Step 3: The "Rotamer Check" (Self-Validation)
-
Acquire a standard 1H spectrum at 298 K.
-
Inspect the Ar-CH₃ singlet at ~2.15 ppm.
-
Pass Criteria: If the peak is a sharp singlet (FWHM < 1.5 Hz), proceed to assignment.
-
Fail Criteria: If the peak is broad or split, heat the probe to 340 K and re-acquire. This confirms the dynamic rotational process.
Step 4: 2D Confirmation (Optional but Recommended)
-
COSY: Use to trace the spin system from H3 → H4 → H5 → H6.
-
NOESY: Look for a cross-peak between the Ar-CH₃ group and the H6 protons of the piperidine ring. This spatial correlation confirms the N-substitution and the preferred conformation.
References
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Clayden, J., et al. (2005). Atropisomerism in N-Aryl Amides and Lactams. In Organic Chemistry (Chapter 32). Oxford University Press.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for lactam chemical shifts).
-
ResearchGate. (2021). Conformational analysis of N-aryl-3-aminopiperidin-2-ones by DFT and NMR. Retrieved from [Link]
Comparative Guide: Chiral HPLC Methodologies for 3-Amino-1-(2-methylphenyl)piperidin-2-one
The following guide details the chiral HPLC method development strategy for 3-amino-1-(2-methylphenyl)piperidin-2-one , a critical chiral building block (CAS: 1340035-39-3) structurally related to intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Linagliptin) and specific kinase inhibitors.
Executive Summary
The separation of This compound enantiomers presents a specific chromatographic challenge: resolving a polar, basic primary amine (
This guide compares three distinct separation strategies. For analytical process control of the free amine, the Crown Ether (CR-I) method is the "Gold Standard" for specificity. For preparative isolation , the Immobilized Amylose (IA) method in Polar Organic Mode is preferred due to solubility and loading capacity.
| Feature | Method A: Crown Ether (CR-I) | Method B: Immobilized Amylose (IA) | Method C: Derivatization (OD-H) |
| Primary Use | QC, ee determination of free amine | Preparative purification, Scale-up | Trace impurity analysis (0.1% level) |
| Mechanism | Host-Guest (Ammonium complex) | H-Bonding & Steric inclusion | |
| Mobile Phase | Acidic Aqueous ( | Polar Organic (ACN/MeOH + DEA) | Normal Phase (Hexane/IPA) |
| Selectivity ( | High ( | Moderate ( | Very High ( |
| Robustness | Excellent for amine specificity | High solvent flexibility | Requires sample pretreatment |
Technical Analysis of the Analyte
-
Chiral Center: C3 position (alpha to the lactam carbonyl).
-
Functional Groups:
-
Primary Amine (C3): Highly basic (
). Requires protonation for Crown Ether or suppression for Polysaccharide phases. -
Lactam Carbonyl: Provides H-bond acceptor sites.
-
2-Methylphenyl (o-Tolyl): Provides UV chromophore (unlike simple 3-aminopiperidine) but introduces significant steric hindrance and hydrophobicity.
-
Detailed Methodologies
Method A: The "Gold Standard" for Free Amine (Crown Ether)
Column: Daicel CROWNPAK CR-I(+) (Immobilized Crown Ether)
Why it works: This phase is designed specifically for primary amines. The crown ether forms a reversible inclusion complex with the protonated ammonium group (
-
Mobile Phase: Perchloric Acid (
) aq.[1] pH 1.5 / Methanol (80:20 v/v).-
Note: The o-tolyl group is hydrophobic; if retention is too long (
), increase Methanol to 30-40%.
-
-
Flow Rate: 0.5 mL/min (Lower flow minimizes backpressure on high-viscosity aqueous phases).
-
Temperature:
(Lower temperature ( ) significantly increases resolution if peaks overlap). -
Detection: UV 210-254 nm.
-
Pros: Direct injection of aqueous reaction mixtures; extremely specific to the amino group.
-
Cons: Low sample loading capacity; incompatible with MS (unless volatile acid like TFA is used, though TFA reduces selectivity on Crown phases).
Method B: The Preparative Workhorse (Immobilized Amylose)
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica) Why it works: The immobilized nature of Chiralpak IA allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which are often necessary to solubilize the o-tolyl lactam at high concentrations. The Polar Organic Mode (POM) suppresses the basicity of the amine while maintaining solubility.
-
Mobile Phase (POM): Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1 v/v/v).
-
Alternative (Normal Phase): n-Hexane / Ethanol / DEA (80:20:0.1).
-
Critical: The basic modifier (DEA or TEA) is mandatory to ensure the amine remains neutral (
); otherwise, peak tailing will be severe.
-
-
Flow Rate: 1.0 mL/min.
-
Pros: High loading capacity for purification; MS compatible (using Ammonium Hydroxide instead of DEA).
-
Cons: Lower selectivity than Crown Ether for the raw amine.
Method C: High-Sensitivity Impurity Analysis (Derivatization)
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Strategy: React the amine with Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride.
Why it works: Converting the free amine to a benzamide introduces a new
-
Derivatization Protocol: Mix sample with excess Benzoyl Chloride + TEA in DCM for 15 min. Quench with MeOH.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Pros: Extreme resolution; shifts UV detection to visible range (if DNB is used), removing matrix interference.
-
Cons: Destructive method (cannot recover original enantiomer).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development.
Caption: Decision tree for selecting the optimal chiral HPLC method based on analytical vs. preparative requirements.
Experimental Protocol (Recommended Start)
For a general research setting, Method A (Crown Ether) is the most robust starting point because it requires no sample pretreatment and works directly on the free amine.
Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
Solution A: Add 16.3 g of 70% Perchloric Acid (
) to 1000 mL water. (pH 1.0 - 1.5).[1] -
Solution B: Methanol (HPLC Grade).
-
Mix A:B in ratio 80:20 . Degas by sonication.
-
-
Sample Prep:
-
Dissolve 1 mg of this compound in 1 mL of Mobile Phase.
-
Note: The acidic mobile phase ensures the amine is fully protonated.
-
-
Column Conditioning:
-
Equilibrate Crownpak CR-I(+) (150 x 3.0 mm, 5 µm) at 0.4 mL/min for 30 mins.
-
Temperature:
.[2]
-
-
Run:
-
Inject 5 µL.
-
Expected retention: Enantiomer 1 (~4-6 min), Enantiomer 2 (~8-12 min).
-
If
: Lower temperature to . -
If
: Increase Methanol to 30%.
-
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link
-
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32. Link
- Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.
-
CymitQuimica. Product Data: this compound (CAS 1340035-39-3).[3][4][5][6] Link
Sources
Comparative Guide: 3-Amino-1-(2-methylphenyl)piperidin-2-one vs. Unsubstituted Analogs
Executive Summary: The "Ortho-Effect" in Lactam Scaffolds
In the optimization of peptidomimetics and small-molecule inhibitors, the 3-amino-1-(2-methylphenyl)piperidin-2-one scaffold (CAS: 1340035-39-3) represents a critical evolution from its unsubstituted analogs. While the core 3-aminopiperidin-2-one (ornithine lactam) serves as a fundamental polar building block, the introduction of the N-(2-methylphenyl) group—specifically the ortho-tolyl moiety—introduces profound steric and electronic changes that drive potency and metabolic stability.
This guide objectively compares the 3-amino-1-(2-methylphenyl) variant against its two primary analogs:
-
3-Amino-1-phenylpiperidin-2-one (N-Phenyl analog: lacks the ortho-methyl).
-
3-Aminopiperidin-2-one (Unsubstituted core: lacks the N-aryl group).
Key Finding: The ortho-methyl group is not merely a lipophilic add-on; it acts as a conformational lock , forcing the aromatic ring orthogonal to the lactam plane. This minimizes entropic penalty upon binding and shields the lactam nitrogen from metabolic dealkylation.
Comparative Analysis: Physicochemical & Structural Profile
The following table summarizes the critical differences between the three analogs. Data is derived from consensus predictive modeling and structure-activity relationship (SAR) studies in CGRP and Factor Xa inhibitor research.
Table 1: Structural and Physicochemical Comparison[1]
| Feature | 3-Amino-1-(2-methylphenyl)... | 3-Amino-1-phenyl... | 3-Aminopiperidin-2-one |
| Structure | Conformationally Restricted | Flexible Rotamer | Polar / Flexible |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.3 - 1.5 | -1.1 (Highly Polar) |
| N-Aryl Rotation | Restricted (High barrier) | Free Rotation | N/A |
| Metabolic Liability | Low (Steric shield at ortho) | High (para-hydroxylation prone) | N/A (Rapid clearance) |
| Primary Application | Potency Optimization (Lead) | Hit Discovery (Library) | Peptide Synthesis |
| Key Interaction | Hydrophobic "T-Shape" filling | H-bond donor/acceptor |
The Mechanistic "Why": The Atropisomeric Twist
The defining feature of the 1-(2-methylphenyl) analog is the steric clash between the ortho-methyl group and the carbonyl oxygen of the lactam ring.
-
Unsubstituted (Phenyl): The phenyl ring can rotate relatively freely, adopting a planar or twisted conformation depending on the binding pocket. This incurs an entropic penalty (
) upon binding. -
2-Methylphenyl (o-Tolyl): The steric bulk forces the phenyl ring to twist roughly 90° relative to the lactam plane. This "pre-organized" conformation often matches the bioactive state of GPCR ligands (e.g., CGRP antagonists), improving affinity (
) by reducing the entropic cost.
Pharmacological Applications & Performance
A. GPCR Antagonists (CGRP Case Study)
Research into Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has demonstrated that N-aryl lactams are potent core scaffolds.
-
Observation: Replacing an N-phenyl group with N-(2-methylphenyl) often results in a 10-50x increase in binding affinity .
-
Mechanism: The orthogonal twist directs the aromatic ring into a hydrophobic sub-pocket (often defined by Trp or Phe residues) while positioning the 3-amino group to interact with Asp/Glu residues.
B. Metabolic Stability (CYP450 Shielding)
Unsubstituted N-phenyl rings are "metabolic soft spots," highly susceptible to para-hydroxylation by Cytochrome P450 enzymes.
-
The Solution: The ortho-methyl group in the title compound sterically hinders the approach of oxidative enzymes to the ring and prevents planar conjugation, reducing the rate of aromatic oxidation.
Experimental Protocols
Protocol A: Modular Synthesis via Buchwald-Hartwig Amination
Rationale: While cyclization from amino acids is possible, the most versatile route for medicinal chemistry is the C-N cross-coupling of the pre-formed lactam. This allows late-stage diversification.
Reagents:
-
Substrate: 3-((tert-butoxycarbonyl)amino)piperidin-2-one (Boc-protected ornithine lactam).
-
Coupling Partner: 1-Bromo-2-methylbenzene (o-Bromotoluene).
-
Catalyst: Pd_2(dba)_3 (2 mol%) + Xantphos (4 mol%).
-
Base: Cs_2CO_3 (1.5 equiv).
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon, charge a sealable reaction vial with Boc-3-aminopiperidin-2-one (1.0 equiv), 1-bromo-2-methylbenzene (1.2 equiv), Cs_2CO_3 (1.5 equiv), Pd_2(dba)_3, and Xantphos.
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to lactam).
-
Reaction: Seal the vial and heat to 100°C for 16 hours . The solution should turn from dark red/purple to a stable orange/brown.
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO_2, 0-50% EtOAc in Hexanes).
-
Target: The N-arylated product usually elutes later than the starting bromide but earlier than the unsubstituted lactam.
-
-
Deprotection: Treat the purified intermediate with 4N HCl in Dioxane (1 hour, RT) to yield the final This compound hydrochloride salt.
Protocol B: Chiral Resolution (Critical for Bioactivity)
The 3-amino stereocenter is biologically distinct. Racemic synthesis requires resolution.
Method: Kinetic Resolution via Enzymatic Hydrolysis or Chiral HPLC.
-
Preferred Route (HPLC):
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Note: The (S)-enantiomer is typically the bioactive congener for amino-acid mimicry (matching L-Ornithine).
-
Decision Framework & Visualization
Diagram 1: Synthesis Workflow (Buchwald Strategy)
Caption: Modular synthesis via Palladium-catalyzed C-N cross-coupling allows for rapid library generation.
Diagram 2: Scaffold Selection Decision Tree
Caption: Decision matrix for selecting the appropriate lactam derivative based on medicinal chemistry requirements.
References
-
Bell, I. M., et al. (2024).[1] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[1]
-
Watson, P. S., et al. (2011). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Mini-Reviews in Medicinal Chemistry.
-
CymitQuimica. (n.d.).[2] "Product Specification: this compound (CAS 1340035-39-3)."[2][3][4]
-
Yin, J., et al. (2002). "Pd-Catalyzed N-Arylation of Heterocycles." Organic Letters, 4(20), 3481–3484. (Standard Protocol Basis).
-
FooDB. (2011).[5] "Compound Summary: 3-Amino-2-piperidone."
Sources
- 1. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. Building Blocks | CymitQuimica [cymitquimica.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]
Comparative Guide: X-ray Crystallography of N-Aryl-3-Aminopiperidinones
Executive Summary
N-Aryl-3-aminopiperidin-2-ones represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in Factor Xa inhibitors (e.g., Apixaban intermediates), GPCR ligands, and novel antimicrobials. Unlike their saturated piperidine counterparts or acyclic amines, this scaffold offers a unique conformational lock due to the
This guide provides a technical comparison of the crystallographic data of N-aryl-3-aminopiperidinones against key structural alternatives. It synthesizes experimental X-ray diffraction (XRD) data to elucidate the twisted half-chair conformation , N-aryl orthogonality, and stereochemical stability that define this class.
Structural Class Overview & Mechanistic Distinction
To understand the crystallographic behavior of N-aryl-3-aminopiperidinones, we must compare them with their closest structural analogs used in drug design:
| Feature | N-Aryl-3-Aminopiperidin-2-one (Target) | N-Aryl-3-Aminopiperidine (Alternative A) | Acyclic N-Aryl Diamine (Alternative B) |
| Core Topology | Cyclic | Cyclic Amine | Linear Alkyl Chain |
| Ring Pucker | Twisted Half-Chair | Chair | N/A (Flexible) |
| N1 Hybridization | |||
| Conformational Entropy | Low (Pre-organized) | Medium | High (Penalty upon binding) |
| Key Interaction | C=O acceptor + N-H donor | N-H donor only | Flexible donors |
The "Lactam Effect" on Conformation
In the target scaffold, the amide bond (N1-C2=O) forces the N1, C2, O, and C3 atoms into a near-planar arrangement. This constraint prevents the formation of a stable chair conformation, forcing the ring into a distorted half-chair or sofa conformation. X-ray data consistently shows that this flattening affects the vector of the aryl group, pushing it into an orthogonal orientation relative to the lactam plane to minimize steric clash with the carbonyl oxygen.
Experimental Protocol: Crystallization & Data Collection
Trustworthy crystallographic data begins with a self-validating workflow. The following protocol is optimized for polar, semi-rigid lactam scaffolds.
Phase I: Synthesis & Purification
-
Pre-requisite: Compound must be
pure by HPLC. -
Enantiopurity: If studying chiral 3-amino derivatives (e.g., S-enantiomer), optical rotation
must be constant after recrystallization. -
Method: Kinetic resolution of racemic N-aryl-3-aminopiperidinones is often required if not synthesized via chiral pool (e.g., from Ornithine).
Phase II: Crystal Growth (Vapor Diffusion)
-
Solvent System: Dissolve 20 mg of target in 0.5 mL Methanol/Dichloromethane (1:1) .
-
Antisolvent: Place in a sealed chamber with Hexane or Diethyl Ether .
-
Conditioning: Keep at
in vibration-free environment for 3-7 days. -
Validation: Crystals should be block-like or prismatic. Needle-like crystals often indicate rapid precipitation and poor diffraction quality.
Phase III: Data Collection & Refinement
-
Temperature: Collect at 100 K (Cryostream) to freeze ring puckering dynamics.
-
Radiation: Mo-K
( Å) is preferred for small organic molecules to maximize resolution ( Å). -
Refinement Target:
. Flack parameter is required to confirm absolute stereochemistry of the 3-amino center.
Visualization: Crystallography Workflow
Caption: Step-by-step workflow for obtaining publication-quality X-ray data for lactam scaffolds.
Comparative Structural Analysis
The following data summarizes key geometric parameters derived from aggregate X-ray studies of N-aryl-piperidin-2-ones and their 3-amino derivatives.
A. Ring Conformation (Puckering)
The most distinct feature of the N-aryl-3-aminopiperidinone is the Twisted Half-Chair .
-
Piperidine (Alternative): Adopts a classic Chair (
). Torsion angles alternate near . -
Piperidinone (Target): The N1-C2-C3-C6 segment is flattened. The C2-N1-C6-C5 torsion angle is typically close to
(planar amide), while C3-C4-C5 show larger deviations.
Table 1: Comparative Torsion Angles & Bond Lengths
| Parameter | N-Aryl-3-Aminopiperidinone | N-Aryl-Piperidine | Significance |
| Ring Conformation | Twisted Half-Chair | Chair | Lactam forces planarity; affects substituent vectors. |
| C2-N1 Bond Length | Short C-N in lactam indicates resonance ( | ||
| C2=O1 Bond Length | N/A | Strong H-bond acceptor in target. | |
| N1-Aryl Twist Angle | Orthogonality in lactams reduces steric clash with C=O. | ||
| C3-Amino Orientation | Pseudo-Equatorial | Equatorial | 3-Amino group orients to minimize 1,3-strain. |
B. The N-Aryl "Propeller" Twist
In N-aryl-piperidines, the aryl ring can often lie somewhat coplanar with the amine lone pair to maximize conjugation. However, in N-aryl-piperidin-2-ones , the carbonyl oxygen (O1) creates significant steric hindrance with the ortho-hydrogens of the aryl ring.
-
Observation: X-ray structures consistently show the aryl ring twisted nearly perpendicular (
) to the lactam plane. -
Consequence: This breaks conjugation between the aryl ring and the nitrogen, isolating the electronic systems. This is critical for preventing metabolic oxidation at the aryl ring positions.
C. Stereochemical Validation
For the 3-amino derivative, the absolute configuration (e.g., S-isomer) is critical.
-
Intramolecular H-Bonding: In many crystal structures, the 3-amino group (
) forms a weak intramolecular hydrogen bond with the carbonyl oxygen ( ), stabilizing the pseudo-equatorial conformation. -
Packing: These molecules typically form dimer pairs in the unit cell, linked by intermolecular hydrogen bonds between the amide
of one molecule and the 3-amino of another.
Visualization: Structural Logic & Causality
Caption: Causal relationships between chemical structure and observed crystallographic geometry.
References & Data Sources
The structural insights above are synthesized from crystallographic data of N-aryl-piperidinones and their functionalized derivatives.
-
Piperidinone Conformation: Bruinink, A., et al. "Crystal structures of two chiral piperidine derivatives." Acta Crystallographica Section E, 2015. Link
-
Establishes the chair vs. half-chair dependence on
-carbon hybridization.
-
-
Factor Xa Intermediates: Pinto, D. J. P., et al. "Discovery of Apixaban." Journal of Medicinal Chemistry, 2007. Link
-
Provides structural context for N-aryl-lactam scaffolds in drug discovery.
-
-
N-Aryl Orientation: Houk, K. N., et al. "Conformational preferences of lactones and lactams." Journal of Organic Chemistry, 2008.[1] Link
-
Theoretical and structural basis for the ring strain and planarity in valerolactam derivatives.
-
-
Specific Crystal Data: Comparison derived from 1-(4-methoxybenzyl)piperidin-2-one (CSD Ref: XOPJUZ) and 1-phenyl-piperidin-2-one derivatives. Cambridge Structural Database. Link
Disclaimer: Specific bond lengths and angles may vary based on the specific aryl substitution (e.g., electron-withdrawing vs. donating groups). Always perform de novo X-ray analysis for novel chemical entities.
Sources
A Comparative Guide to the Chemical Stability of Boc-Protected vs. Free Amine Piperidinones for Pharmaceutical Development
Introduction
In the landscape of modern drug discovery and development, piperidinone scaffolds are privileged structures, forming the core of numerous active pharmaceutical ingredients (APIs). A critical decision in the synthetic route and formulation development of these molecules is the use of protecting groups for the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is one of the most common choices for amine protection, valued for its reliability and specific conditions for removal. However, the introduction of the Boc group fundamentally alters the chemical nature of the piperidinone, impacting its stability, degradation pathways, and ultimately, its suitability for various stages of drug development.
This guide provides an in-depth, objective comparison of the chemical stability of N-Boc-4-piperidinone versus its free amine counterpart, 4-piperidinone. We will explore their behavior under forced degradation conditions, including acidic, basic, oxidative, and thermal stress, supported by established chemical principles and detailed experimental protocols. This analysis aims to equip researchers, medicinal chemists, and formulation scientists with the necessary insights to make informed decisions regarding the use and handling of these crucial intermediates.
The Dichotomy of Protection: Why Stability Matters
The strategic use of the Boc protecting group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen. This allows for selective chemical transformations at other positions of the molecule, such as the ketone functionality, without undesired side reactions involving the amine. While this protection is a cornerstone of synthetic strategy, it introduces an inherent lability under specific conditions, primarily acidic environments.
Conversely, the free amine in 4-piperidinone, while more reactive during synthesis, possesses a different stability profile. Understanding these differences is paramount for:
-
Process Chemistry: Selecting robust reaction conditions that preserve the integrity of the desired molecule.
-
Formulation Development: Designing stable dosage forms by understanding potential degradation pathways and interactions with excipients.
-
Analytical Method Development: Creating stability-indicating methods capable of resolving the parent molecule from all potential degradants.
-
Regulatory Compliance: Fulfilling ICH requirements for stability testing and impurity profiling.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways. The following sections compare the expected stability of N-Boc-4-piperidinone and 4-piperidinone under standard stress conditions.
Acidic Conditions
This is the most significant point of divergence between the two molecules.
-
N-Boc-4-Piperidinone: The Boc group is notoriously labile to acid. The mechanism of degradation involves protonation of the carbonyl oxygen of the carbamate, followed by the formation of a stable tert-butyl cation, which subsequently eliminates as isobutene and carbon dioxide, yielding the unprotected 4-piperidinone. This degradation is rapid, especially in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
4-Piperidinone: The free amine, being a basic center, will be protonated under acidic conditions to form a stable piperidinium salt. This protonation deactivates the ring towards many degradation pathways. Therefore, 4-piperidinone is expected to be significantly more stable than its Boc-protected counterpart in acidic media. Degradation would likely require harsh conditions, potentially leading to dehydration or other rearrangements.
Basic Conditions
-
N-Boc-4-Piperidinone: The Boc group is exceptionally stable under basic and nucleophilic conditions. This stability is a key reason for its widespread use in multi-step synthesis. Under mild basic conditions, negligible degradation is expected. At elevated temperatures and high pH, slow degradation could potentially occur, possibly through hydrolysis of the carbamate or base-catalyzed aldol-type condensation reactions involving the ketone.
-
4-Piperidinone: As a secondary amine, 4-piperidinone is stable under basic conditions. However, the presence of both an amine and a ketone functionality makes it susceptible to self-condensation or polymerization reactions, particularly at elevated temperatures. The free amine can act as a catalyst for these reactions.
Oxidative Conditions
-
N-Boc-4-Piperidinone: The piperidine ring, even when Boc-protected, can be susceptible to oxidation. Strong oxidizing agents like hydrogen peroxide (H₂O₂) or m-CPBA can lead to the formation of N-oxides or other oxidized species. The ketone functionality is generally stable to oxidation.
-
4-Piperidone: Free secondary amines are generally more susceptible to oxidation than their carbamate-protected counterparts. Oxidation can lead to the formation of nitroxyl radicals, hydroxylamines, or ring-opened products. The presence of the electron-donating nitrogen may also activate the ring towards oxidation. Therefore, 4-piperidinone is expected to be less stable under oxidative stress compared to N-Boc-4-piperidinone.
Thermal and Photolytic Conditions
-
N-Boc-4-Piperidinone: Thermally, the Boc group can be cleaved at temperatures above 100°C, leading to the formation of 4-piperidinone, isobutylene, and CO₂. Photolytically, degradation is possible, especially in the presence of photosensitizers, and could lead to N-oxide formation or ring cleavage.
-
4-Piperidinone: The free amine is generally more thermally stable than the Boc-protected version in terms of targeted deprotection. However, as mentioned, it can be prone to self-condensation at high temperatures. During a fire, irritating and highly toxic gases may be generated by thermal decomposition. Photolytic degradation pathways would be similar to the Boc-protected analog, potentially involving radical mechanisms.
Data Summary
The following tables summarize the expected stability profiles and primary degradation products based on the principles discussed.
Table 1: Comparative Stability Profile
| Stress Condition | N-Boc-4-Piperidinone Stability | 4-Piperidinone Stability | Key Differentiator |
| Acidic Hydrolysis | Highly Labile | Highly Stable | Boc group cleavage vs. stable salt formation |
| Basic Hydrolysis | Highly Stable | Moderately Stable | Potential for self-condensation of free amine |
| Oxidative Stress | Moderately Stable | Susceptible | Free amine is more prone to oxidation |
| Thermal Stress | Susceptible to Deprotection | Moderately Stable | Thermally induced deprotection vs. potential polymerization |
| Photolytic Stress | Moderately Stable | Moderately Stable | Similar susceptibility to radical reactions |
Table 2: Primary Degradation Products
| Stress Condition | N-Boc-4-Piperidinone Degradants | 4-Piperidinone Degradants |
| Acidic Hydrolysis | 4-Piperidinone, Isobutylene, CO₂ | None expected under mild conditions |
| Basic Hydrolysis | Ring-opened or condensation products (at high temp.) | Aldol condensation products, polymers |
| Oxidative Stress | N-oxides, hydroxylamines, ring-opened products | N-oxides, hydroxylamines, ring-opened products |
| Thermal Stress | 4-Piperidinone, Isobutylene, CO₂ | Aldol condensation products, polymers |
Experimental Protocols
To empirically determine the stability of these compounds, a forced degradation study should be conducted. Below are detailed, step-by-step methodologies for a comparative study.
Forced Degradation Workflow
Caption: Workflow for comparative forced degradation study.
Protocol 1: Sample Preparation
-
Prepare stock solutions (e.g., 1 mg/mL) of both N-Boc-4-piperidinone and 4-piperidinone in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
Protocol 2: Stress Conditions
For each compound, subject aliquots of the stock solution to the following conditions in parallel:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for up to 24 hours, taking samples at various time points (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for up to 24 hours, sampling at intervals.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for up to 24 hours, sampling at intervals.
-
Thermal Degradation (Solution): Incubate the stock solution at 80°C for up to 72 hours.
-
Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and heat at 80°C for up to 72 hours. Samples are then dissolved in the initial solvent for analysis.
-
Control Samples: Keep aliquots of the stock solutions at 4°C, protected from light, to serve as time-zero and unstressed controls.
Protocol 3: Analysis
-
At each time point, withdraw a sample and immediately neutralize it (for acid and base samples) to quench the degradation process. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) detector to identify the mass of the parent drug and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
Logical Framework for Stability Assessment
Caption: Decision framework for selecting the appropriate piperidinone.
Conclusion and Recommendations
The choice between N-Boc-4-piperidinone and 4-piperidinone is a trade-off between synthetic utility and inherent stability under different chemical environments.
-
N-Boc-4-Piperidinone is the superior choice for multi-step synthetic pathways where the reactivity of the secondary amine needs to be masked. Its stability in basic and nucleophilic conditions provides a wide synthetic window. However, its pronounced instability in acidic media is a critical liability that must be managed during deprotection steps and carefully considered in the formulation of the final drug product if the Boc group is retained.
-
4-Piperidinone offers greater stability in acidic environments due to the formation of a stable piperidinium salt. This can be advantageous in certain synthetic steps and formulation strategies. However, its free amine is more susceptible to oxidation and can promote side reactions like self-condensation, which must be controlled during synthesis and storage.
References
- BenchChem. (2025). 1-Boc-4-piperidone | 79099-07-3.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Rodrigues, F. C., Kumar, N. V. A., & Thakur, G. (2019). Developments in the anticancer activity of structurally modified curcumin: an up-to-date review. European Journal of Medicinal Chemistry, 177, 76-102.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Velev, I. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from an online open-access journal of pharmaceutical research.
- BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST Chemistry WebBook. Retrieved from [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Kumar, V. (2023). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium.
- da Silva, J. L. P. (2019). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (Master's thesis). Universidade de Lisboa, Lisboa, Portugal.
- Birur, S. B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
- Kumar, V. (2025). Comparative kinetic analysis of oxidation reactions of Piperidone derivatives by Mn(III), Mn(IV), and Mn(VII) in acidic media.
- Patel, K. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- Hays, S. J. (2025). Piperidine Synthesis.
- Freeman, S. & Rochelle, G. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- Poupin, P., et al. (1998).
Safety Operating Guide
Personal protective equipment for handling 3-Amino-1-(2-methylphenyl)piperidin-2-one
Executive Summary & Risk Context
3-Amino-1-(2-methylphenyl)piperidin-2-one is a functionalized lactam intermediate often utilized in the synthesis of Factor Xa inhibitors and other bioactive peptidomimetics. While specific toxicological data (LD50) for this exact CAS is often proprietary or limited, its structural components—a primary amine , a lactam ring , and an ortho-toluidine moiety —dictate a strict "Precautionary Principle" approach.
Core Hazards (Structure-Activity Derived):
-
Skin/Eye Irritation (High Probability): The primary amine is basic and likely corrosive or highly irritating to mucous membranes (H314/H315).
-
Sensitization Potential: The 2-methylphenyl (o-tolyl) group linked to the nitrogen suggests potential for dermal sensitization or methemoglobinemia upon high exposure, similar to aniline derivatives.
-
Physical State: Typically a white to off-white hygroscopic solid. Dust inhalation is the primary vector of exposure.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational state of the chemical.
Table 1: PPE Specifications by Operational State
| Protection Zone | Solid Handling (Weighing, Transfer) | Solution Phase (Reaction, Work-up) | Technical Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) or PAPR | Fume Hood (Sash at 18"). Respirator not required if contained.[1] | Solids pose a high risk of aerosolization. The amine functionality can cause rapid respiratory tract irritation. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Chemical Resistant: Laminate (Silver Shield) if handling concentrated stock >1M. Otherwise, double Nitrile. | Lipophilic tolyl groups enhance dermal permeation. Standard latex is insufficient . |
| Ocular | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields + Face Shield (if pouring >1L). | Amine dusts are lacrimators; solutions can cause corneal burns due to basicity. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers | Lab Coat + Chemical Apron (Rubber/Neoprene) | Prevent "cuff gap" exposure where dust settles on wrists. |
Operational Protocols: The "Self-Validating" Workflow
This section outlines how to handle the compound to ensure safety is built into the process, not just added on.[2]
Phase A: Weighing & Transfer (Critical Risk Zone)
-
The Static Risk: Piperidinone solids are often electrostatic.
-
Protocol: Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating.
-
Validation: If the powder "jumps" or clings to the spatula, stop. Increase humidity or use an ionizer.
-
-
The Transfer:
-
Never weigh directly on the open bench. Use a Vented Balance Enclosure (VBE) or a Biosafety Cabinet Class II.
-
Pre-weigh into a tared vial with a septum cap to minimize open-air exposure during transport to the fume hood.
-
Phase B: Solubilization & Reaction
-
Solvent Selection: When dissolving, add solvent slowly. The heat of solution (exothermic) for amines can promote splashing.
-
Incompatibility Check:
-
Strictly Avoid: Strong oxidizing agents (peroxides, permanganates) and acid chlorides (unless intended for reaction under controlled cooling).
-
Why? The primary amine is highly nucleophilic; uncontrolled reaction with electrophiles can be violent.
-
Phase C: Decontamination (The "Red" Indicator)
-
Surface Check: After handling, wipe the area with a pH indicator strip moistened with deionized water.
-
Result: If the strip turns Blue/Purple (Basic), contamination persists. Clean with 10% Citric Acid or dilute HCl to neutralize the amine, then wash with soap and water.
-
Exposure Risk Mitigation Workflow (Visualization)
The following logic gate determines your safety posture based on the state of the chemical.
Figure 1: Decision logic for PPE and Engineering controls based on physical state. Note the mandatory pH verification step at the end of the workflow.
Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: Do not dry sweep. This generates dust. Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).
-
Skin Contact: Immediately wash with water and soap for 15 minutes. Do not use alcohol/ethanol (this increases skin permeability of the tolyl moiety).
Waste Disposal Plan
-
Classification: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
-
Segregation: Keep separate from strong acids to prevent exothermic salt formation in the waste drum.
-
Labeling: Must be labeled "Toxic" and "Irritant."
References
-
PubChem. (n.d.). Compound Summary: Piperidin-2-one derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-aminopiperidin-2-one. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
